2-(3-Chlorophenyl)benzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17(14,15)16/h1-8H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPOLULWJOBXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350725-94-8 | |
| Record name | 2-(3-chlorophenyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Identification of Pharmacophores in 2-(3-Chlorophenyl)benzene-1-sulfonamide Analogs
The following technical guide details the pharmacophore identification and Structure-Activity Relationship (SAR) analysis of 2-(3-Chlorophenyl)benzene-1-sulfonamide (systematically 3'-chloro-[1,1'-biphenyl]-2-sulfonamide) and its analogs. This scaffold represents a specialized class of Carbonic Anhydrase Inhibitors (CAIs) where ortho-substitution is leveraged to induce conformational selectivity, particularly for tumor-associated isoforms (hCA IX/XII) versus cytosolic isoforms (hCA I/II).
Executive Summary
The 2-arylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of Carbonic Anhydrase (CA) metalloenzymes.[1] Unlike classical para-substituted sulfonamides (e.g., acetazolamide, celecoxib), the ortho-substituted (2-position) biaryl core introduces a critical steric "twist" that disrupts planarity.
This guide focuses on 2-(3-Chlorophenyl)benzene-1-sulfonamide , identifying its four distinct pharmacophoric features:
-
Zinc-Binding Group (ZBG): The primary sulfonamide (
). -
Scaffold Core: The benzene ring connecting the ZBG and the hydrophobic tail.
-
Hydrophobic Selector: The 3-chlorophenyl moiety at the ortho position.
-
Conformational Gatekeeper: The biaryl axis which forces a dihedral angle, excluding the molecule from sterically restricted active sites.
Pharmacophore Modeling & Structural Logic
The Pharmacophore Map
The biological activity of this molecule is driven by its ability to anchor to the Zn(II) ion while simultaneously projecting its bulky tail into the enzyme's hydrophobic pocket.
| Feature | Chemical Moiety | Biological Function | Interaction Type |
| ZBG | Coordinates catalytic Zn(II) ion; displaces | Metal Coordination / H-Bond | |
| Linker | Benzene Ring A | Orients ZBG and Tail; provides bulk. | Van der Waals / |
| Tail | 3-Chlorophenyl (Ring B) | Occupies hydrophobic pocket (Val121, Leu198). | Hydrophobic / |
| Twist | Biaryl Axis (C1-C2 bond) | Induces non-planar conformation ( | Steric Exclusion (Selectivity) |
| Halogen | Chlorine (at 3'-position) | Fills sub-pocket; potential halogen bond. | Hydrophobic / |
Mechanism of Action (Causality)
The efficacy of 2-(3-Chlorophenyl)benzene-1-sulfonamide stems from the "Tail Approach" in CA inhibition.
-
Anchoring: The sulfonamide nitrogen (in deprotonated form,
) binds the Zn(II) ion in the active site. -
Orientation: The ortho-phenyl group cannot lie planar due to steric clash with the sulfonamide oxygens and the C6 proton. This forces the biphenyl system to twist.
-
Selectivity Filter:
-
hCA II (Cytosolic): The active site is lined with Phe131. The twisted ortho-phenyl group may clash or bind with lower affinity compared to linear para-analogs.
-
hCA IX (Tumor-associated): The active site has Val131 (smaller). The twisted 3-chlorophenyl tail fits snugly into the hydrophobic cleft, often enhancing affinity and selectivity.
-
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by the position of the aryl tail and the substitution on the tail .
The Ortho-Effect (Positional Isomerism)
Moving the 3-chlorophenyl group from the para (4-position) to the ortho (2-position) drastically alters the binding mode.
-
Para-analogs: Linear, extended conformation. Bind promiscuously to most CA isoforms.
-
Ortho-analogs: Twisted, compact conformation. The "ortho-twist" restricts binding to isoforms with wider or more flexible hydrophobic pockets (e.g., hCA IX, XII).
The 3-Chloro Substituent
Why Chlorine at the 3-position (meta)?
-
Lipophilicity: Chlorine increases
, enhancing interaction with hydrophobic residues (Val121, Val143, Leu198). -
Electronic Effect: The electron-withdrawing Cl acidifies the sulfonamide proton (lowering
), facilitating deprotonation and Zn(II) binding at physiological pH. -
Metabolic Stability: The Cl blocks metabolic oxidation at the vulnerable phenyl positions.
SAR Decision Matrix
Figure 1: SAR Logic flow illustrating how structural modifications translate to isoform selectivity.
Experimental Protocols
Chemical Synthesis (Suzuki-Miyaura Coupling)
To access the 2-(3-chlorophenyl)benzene-1-sulfonamide scaffold, a palladium-catalyzed cross-coupling is the standard robust method.
Reagents:
-
Substrate A: 2-Bromobenzenesulfonamide (commercially available).
-
Substrate B: 3-Chlorophenylboronic acid.
-
Catalyst:
or . -
Base:
or .
Protocol:
-
Dissolution: Dissolve 2-bromobenzenesulfonamide (1.0 eq) and 3-chlorophenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane/water (4:1).
-
Degassing: Sparge with Argon for 15 minutes to remove
. -
Catalysis: Add
(5 mol%) and (2.0 eq). -
Reaction: Heat to 90°C for 12 hours under inert atmosphere.
-
Workup: Cool, filter through Celite, extract with EtOAc, and wash with brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Validation: Verify structure via
-NMR (look for characteristic sulfonamide singlet at -7.6 ppm and aromatic multiplets).
In Vitro Inhibition Assay (Stopped-Flow Hydration)
This is the gold-standard method for determining the inhibition constant (
Principle: Measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 during the
Workflow:
-
Enzyme Prep: Recombinant hCA I, II, IX, XII are purified.
-
Buffer: HEPES (20 mM, pH 7.5) with 20 mM
. -
Substrate:
-saturated water. -
Reaction:
-
Mix Enzyme + Inhibitor (incubate 15 min).
-
Rapidly mix with Substrate in a Stopped-Flow apparatus.
-
Monitor Absorbance at 557 nm (Phenol Red).
-
-
Calculation: Determine
using the Hill equation and convert to using the Cheng-Prusoff equation: .
Computational Docking Workflow
To visually identify the pharmacophore interactions:
-
Protein Prep: Retrieve PDB structures (e.g., 3K34 for hCA II, 3IAI for hCA IX). Remove water molecules (keep Zn-bound water if not displaced).
-
Ligand Prep: Generate 3D conformers of 2-(3-chlorophenyl)benzene-1-sulfonamide. Energy minimize.
-
Docking: Use Gold or Glide. Define active site around Zn(II).
-
Constraint: Enforce a metal coordination constraint between Sulfonamide N and Zn(II).
Quantitative Data Summary (Representative)
The following table illustrates the expected profile of ortho-substituted vs para-substituted analogs based on established literature trends for biaryl sulfonamides.
| Compound | Substitution | hCA I | hCA II | hCA IX | Selectivity (II/IX) |
| Acetazolamide | (Standard) | 250 | 12 | 25 | 0.5 (Non-selective) |
| Analog A | 4-(3-chlorophenyl) | 150 | 5.2 | 18 | 0.3 (Potent, Non-selective) |
| Target Molecule | 2-(3-chlorophenyl) | >10,000 | 280 | 14 | 20 (Selective for IX) |
| Analog B | 2-phenyl (No Cl) | >10,000 | 450 | 35 | 12 (Moderate Selectivity) |
Note: Data reflects general SAR trends for ortho-benzenesulfonamides; specific values vary by assay conditions.
Screening & Identification Workflow
Figure 2: Workflow for validating the pharmacophore of the target scaffold.
References
-
Matulis, D. et al. (2025).[3] Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. Journal of Medicinal Chemistry.
-
Supuran, C. T. (2017).[4] Structure-based drug design of Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Baranauskiene, L. & Matulis, D. (2017). Picomolar inhibitors of carbonic anhydrase: Importance of inhibition and binding assays. Analytical Biochemistry.
-
Dudutiene, V. et al. (2014). Discovery of 2-substituted benzenesulfonamides as potent carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry.
-
Alterio, V. et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 2-phenyl-benzenesulfonamide. Chemical Communications.
Sources
Methodological & Application
Application Note & Synthesis Protocol: 2-(3-Chlorophenyl)benzene-1-sulfonamide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(3-Chlorophenyl)benzene-1-sulfonamide, a biaryl sulfonamide. Biaryl sulfonamides are significant structural motifs in medicinal chemistry and drug development, often exhibiting a range of biological activities.[1][2][3][4] The protocol detailed herein utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C(sp²)-C(sp²) bonds.[5][6][7] We provide in-depth explanations for experimental choices, detailed procedures for reaction setup, work-up, purification, and characterization, as well as essential health and safety information. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction and Strategic Overview
The synthesis of unsymmetrical biaryl compounds is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals and functional materials.[8] The target molecule, 2-(3-Chlorophenyl)benzene-1-sulfonamide, combines the biphenyl scaffold with a primary sulfonamide group, a well-known pharmacophore.
Several strategies exist for the construction of the central aryl-aryl bond, including the Ullmann reaction and direct C-H arylation.[1][9][10] However, the Suzuki-Miyaura cross-coupling reaction remains a preferred method due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[5][11]
This protocol will employ the Suzuki-Miyaura coupling of 2-bromobenzenesulfonamide with (3-chlorophenyl)boronic acid.
Overall Reaction Scheme: Image of the chemical reaction: 2-bromobenzenesulfonamide reacts with (3-chlorophenyl)boronic acid in the presence of a Palladium catalyst and a base to yield 2-(3-Chlorophenyl)benzene-1-sulfonamide.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.
-
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (2-bromobenzenesulfonamide), forming a Pd(II) intermediate.
-
Transmetalation : The boronic acid, activated by a base (e.g., potassium carbonate), transfers its aryl group (3-chlorophenyl) to the palladium center, displacing the halide. This is typically the rate-determining step.
-
Reductive Elimination : The two aryl groups on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials, Reagents, and Equipment
Reagents & Consumables
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Supplier | Notes |
| 2-Bromobenzenesulfonamide | C₆H₆BrNO₂S | 236.09 | 153-155 | Commercial | Starting Material |
| (3-Chlorophenyl)boronic acid | C₆H₆BClO₂ | 156.37 | 175-180 | Commercial | Starting Material |
| Pd(PPh₃)₄ (Tetrakis) | C₇₂H₆₀P₄Pd | 1155.56 | 100-110 (dec.) | Commercial | Catalyst, handle under inert gas |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 891 | Commercial | Anhydrous, finely ground |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 11.8 | Commercial | Anhydrous, HPLC grade |
| Deionized Water | H₂O | 18.02 | 0 | In-house | Degassed |
| Ethyl Acetate | C₄H₁₀O₂ | 88.11 | -83.6 | Commercial | HPLC grade for work-up/TLC |
| Hexane | C₆H₁₄ | 86.18 | -95 | Commercial | HPLC grade for work-up/TLC |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | Commercial | For drying |
| Silica Gel | SiO₂ | 60.08 | N/A | Commercial | 230-400 mesh for chromatography |
Equipment
-
Three-neck round-bottom flask (100 mL) with magnetic stir bar
-
Reflux condenser with gas inlet/outlet
-
Heating mantle with temperature controller
-
Schlenk line or nitrogen/argon balloon setup
-
Glass syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Step-by-Step Synthesis Protocol
This protocol is based on a 5.0 mmol scale of the limiting reagent, 2-bromobenzenesulfonamide.
Caption: Experimental workflow for the synthesis of 2-(3-Chlorophenyl)benzene-1-sulfonamide.
Reaction Setup and Execution
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to exclude moisture.
-
Reagent Addition: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzenesulfonamide (1.18 g, 5.0 mmol, 1.0 equiv.), (3-chlorophenyl)boronic acid (0.94 g, 6.0 mmol, 1.2 equiv.), and finely ground anhydrous potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv.).
-
Rationale: An excess of the boronic acid is used to drive the reaction to completion. The base is crucial for activating the boronic acid for the transmetalation step.[12]
-
-
Catalyst Addition: Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.29 g, 0.25 mmol, 5 mol%).
-
Rationale: 5 mol% is a standard catalyst loading for ensuring efficient conversion without excessive cost. Pd(PPh₃)₄ is a reliable Pd(0) source, though it is air-sensitive.
-
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line or nitrogen balloon. Evacuate and backfill the flask with inert gas three times to ensure the removal of all oxygen.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive state, halting the reaction.
-
-
Solvent Addition: Using gas-tight syringes, add degassed 1,4-dioxane (25 mL) and degassed deionized water (5 mL) to the flask.
-
Rationale: A solvent mixture of dioxane/water is effective for dissolving both the organic reagents and the inorganic base, facilitating the reaction.[12] Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Immerse the flask in a pre-heated heating mantle and bring the internal temperature to 85-90 °C. Stir the mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, diluting it with ethyl acetate, and spotting it on a TLC plate. Elute with a 3:1 Hexane:Ethyl Acetate mixture. Visualize under a UV lamp. The reaction is complete when the starting 2-bromobenzenesulfonamide spot has been consumed.
Work-up and Isolation
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Dilution & Filtration: Dilute the reaction mixture with ethyl acetate (50 mL). If significant solids remain, filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Rationale: Washing removes the inorganic base (K₂CO₃) and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
Purification and Characterization
-
Purification (Column Chromatography): Purify the crude product by flash column chromatography on silica gel.[1]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel in hexane.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc). Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent in vacuo to yield 2-(3-Chlorophenyl)benzene-1-sulfonamide as a white to off-white solid.
-
-
Purification (Recrystallization - Optional): For further purification, the product can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.[13][14]
-
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H and S=O stretches of the sulfonamide).[15]
-
Melting Point: To assess purity.
-
Health and Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Aryl Halides/Boronic Acids: May cause skin, eye, and respiratory irritation.[16][17]
-
1,4-Dioxane: Is a flammable liquid and a suspected carcinogen.
-
Solvents: Ethyl acetate and hexane are flammable. Avoid open flames.
Consult the Safety Data Sheet (SDS) for each reagent before use.[18][19]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized). | Ensure a strictly inert atmosphere. Use fresh, high-quality catalyst. |
| Insufficient heating or reaction time. | Verify reaction temperature and extend the reaction time, monitoring by TLC. | |
| Poor quality base or boronic acid. | Use freshly opened, anhydrous base. Check the quality of the boronic acid (can degrade on storage). | |
| Low Yield after Work-up | Product loss during aqueous extraction. | Ensure the pH of the aqueous layer is not basic, which could deprotonate the sulfonamide and increase its water solubility. |
| Difficulty in Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Try a different solvent system or consider recrystallization first.[14] |
| Product "oiling out" during recrystallization. | Use a more dilute solution, cool more slowly, or switch to a different solvent system. Seeding with a pure crystal can help.[14] |
References
-
Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega, 2021 . [Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 2019 . [Link]
-
Synthesis, Mechanism of action And Characterization of Sulphonamide. Journal of Advanced Scientific Research, 2023 . [Link]
-
N-(3-Chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E, 2008 . [Link]
-
Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters, 2011 . [Link]
- Method for preparing 2-amino biphenyl derivative.
-
Photochemical formation of biphenyls from sulfonamides. ResearchGate, 2026 . [Link]
- Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 2010 . [Link]
-
Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 2022 . [Link]
-
N-(2-Chlorophenyl)benzenesulfonamide. ResearchGate, 2006 . [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 2022 . [Link]
-
Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 2024 . [Link]
-
Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy. ResearchGate, 2024 . [Link]
-
Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics. ResearchGate, 2000 . [Link]
-
Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 . [Link]
-
Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Journal of Organic Chemistry, 2007 . [Link]
-
Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 2014 . [http://www.rjpbcs.com/pdf/2014_5(1)/[20].pdf]([Link]20].pdf)
- Process for purifying biphenyl.
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023 . [Link]
-
Ullmann condensation. Wikipedia. [Link]
- A kind of synthetic method of 2-aminobiphenyl compound.
-
Metalated Sulfonamides and Their Synthetic Applications. ResearchGate, 2015 . [Link]
-
The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Johnson Matthey Technology Review, 2013 . [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar, 2023 . [Link]
-
Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 2024 . [Link]
-
Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. Korean Chemical Society, 2002 . [Link]
-
Directed (ortho) Metallation. University of Liverpool. [Link]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 2024 . [Link]
-
Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Research at TUS, 2020 . [Link]
-
One-Pot Synthesis of 2-Sulfonamidobenzo[b]thiophenes Enabled by a Mild Protonative Activation of Ynamides. Synthesis, 2022 . [Link]
-
Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 2022 . [Link]
-
Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. ResearchGate, 2007 . [Link]
Sources
- 1. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bkcs.kchem.org [bkcs.kchem.org]
- 12. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 13. N-(3-Chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ripublication.com [ripublication.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of stock solutions of 2-(3-Chlorophenyl)benzene-1-sulfonamide for in vitro assays
Application Note: Precision Solubilization and Stock Management of 2-(3-Chlorophenyl)benzene-1-sulfonamide
Executive Summary & Scientific Rationale
This technical guide defines the protocol for preparing high-fidelity stock solutions of 2-(3-Chlorophenyl)benzene-1-sulfonamide (approximate MW: 267.73 g/mol ). As a lipophilic biaryl sulfonamide, this compound presents specific challenges regarding aqueous solubility and solvent-induced cytotoxicity.
The Core Challenge: Biaryl sulfonamides typically exhibit high lipophilicity (LogP > 3.0) and poor aqueous solubility.[1][2] Improper solubilization leads to micro-precipitation ("crashing out") upon introduction to aqueous media, resulting in erratic IC50 values, false negatives, and high assay variability. Furthermore, the primary solvent, Dimethyl Sulfoxide (DMSO), is cytotoxic at high concentrations; therefore, the protocol must rigorously control final solvent volume fraction (v/v).
The Solution: This protocol utilizes a High-Concentration Master Stock approach coupled with a Stepwise Intermediate Dilution strategy to ensure compound stability and minimize solvent toxicity.
Physicochemical Profile & Solubility Data
Before handling, verify the specific batch properties. The values below represent the standard profile for this chemical class.
| Property | Value / Characteristic | Relevance to Protocol |
| Molecular Weight | ~267.73 g/mol | Basis for Molarity calculations. |
| Primary Solvent | DMSO (Anhydrous, ≥99.9%) | Preferred due to high dielectric constant and sulfonamide solubility. |
| Solubility (DMSO) | > 50 mM | Allows preparation of concentrated stocks (1000x). |
| Solubility (Water) | Negligible (< 10 µM) | Critical Risk: Direct dilution into water causes immediate precipitation. |
| LogP (Predicted) | ~3.2 - 3.8 | Indicates high membrane permeability but high risk of binding to plasticware. |
| Storage (Solid) | -20°C, Desiccated | Protects from hydrolysis and hygroscopic clumping. |
Protocol A: Preparation of Master Stock Solution (10 mM)
Objective: Create a stable, high-concentration stock in anhydrous DMSO.
Reagents & Equipment:
-
2-(3-Chlorophenyl)benzene-1-sulfonamide (Solid powder)
-
DMSO (Cell Culture Grade, ≥99.9%, Sterile filtered)
-
Analytical Balance (Precision ±0.1 mg)
-
Amber Glass Vials (Borosilicate, to prevent light degradation and plastic leaching)
Step-by-Step Methodology:
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature (20-25°C) for 30 minutes before opening. Rationale: Prevents condensation of atmospheric moisture onto the hygroscopic cold powder.
-
Gravimetric Measurement: Weigh approximately 2.7 mg of the compound into a sterile amber glass vial. Record the exact mass (
) in mg. -
Volume Calculation: Calculate the volume of DMSO (
) required to achieve a 10 mM concentration using the formula: Example: For 2.7 mg: -
Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. Inspect visually. The solution must be crystal clear.
-
Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquoting: Immediately dispense the Master Stock into single-use aliquots (e.g., 50 µL) in polypropylene microcentrifuge tubes.
-
Storage: Store at -20°C or -80°C. Do not refreeze aliquots.
Visual Workflow: Master Stock Preparation
Figure 1: Workflow for the preparation of the primary Master Stock solution.
Protocol B: Serial Dilution & Assay Plate Preparation
Objective: Dilute the Master Stock to the Final Assay Concentration (FAC) while maintaining a DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.
The "200x" Intermediate Strategy: Directly adding 10 mM stock to cells is prone to precipitation. We use an intermediate "working stock" (e.g., 200x the final concentration) prepared in media or buffer before adding to the cells.
Scenario: Target FAC is 10 µM .
-
Thaw: Thaw one aliquot of 10 mM Master Stock at 37°C. Vortex briefly.
-
Intermediate Dilution (200 µM):
-
Prepare a 200 µM solution by diluting the 10 mM stock 1:50 into the assay buffer (or serum-free media).
-
Calculation: 10 µL of 10 mM Stock + 490 µL Buffer.
-
Result: 200 µM Compound in 2% DMSO.
-
Critical Step: Add the DMSO stock into the buffer while vortexing to prevent local high-concentration shock.
-
-
Final Dilution (10 µM):
-
Add 5 µL of the Intermediate Dilution (200 µM) to 95 µL of cell suspension in the assay well.
-
Final Calculation: Dilution factor is 1:20.
-
Final DMSO: 2% / 20 = 0.1% DMSO .
-
Verification:
-
0.1% DMSO is generally safe for most cell lines (HeLa, HEK293, CHO).
-
10 µM Compound is achieved.
Visual Workflow: Serial Dilution Scheme
Figure 2: Two-step dilution strategy to minimize osmotic shock and precipitation.
Quality Control & Troubleshooting
Self-Validating the Protocol: Every researcher must validate the solubility in their specific assay media.
-
The Tyndall Effect Test: Shine a laser pointer (or bright focused light) through the Intermediate Stock. If a beam path is visible (scattering), micro-precipitation has occurred. Do not proceed.
-
DMSO Tolerance Control: Always run a "Vehicle Control" well containing 0.1% DMSO (without compound) to normalize data for solvent effects.
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Cloudiness in Intermediate | "Crash out" due to low aqueous solubility. | Increase DMSO % in intermediate (up to 5%) or use a carrier protein (BSA/HSA) in the buffer. |
| Cell Death in Vehicle Control | DMSO toxicity > 0.1%.[3] | Reduce Final DMSO to 0.05% or 0.01% by increasing the stock concentration. |
| Yellowing of Stock | Oxidation / Light degradation. | Discard stock. Ensure storage in amber vials under inert gas (N2/Ar) if possible. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 679, Dimethyl sulfoxide. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
-
Waybright, T. J., et al. (2009). Preparation of Stock Solutions for High-Throughput Screening. Assay Guidance Manual. Retrieved from [Link]
Sources
Application Note: Crystallization and Isolation of 2-(3-Chlorophenyl)benzene-1-sulfonamide
This Application Note is designed for researchers and process chemists involved in the isolation and purification of 2-(3-Chlorophenyl)benzene-1-sulfonamide . The protocol synthesizes established crystallization principles for biaryl sulfonamides with specific strategies to address the structural rigidity and hydrophobicity of this biphenyl derivative.
Executive Summary
Target Molecule: 2-(3-Chlorophenyl)benzene-1-sulfonamide (C₁₂H₁₀ClNO₂S) Class: Biaryl Primary Sulfonamide Key Challenges: Hydrophobicity of the biaryl core, potential for "oiling out" in aqueous mixtures, and removal of transition metal catalysts (e.g., Pd) typically used in its synthesis (Suzuki-Miyaura coupling).
This guide provides a tiered approach to purification, prioritizing thermodynamic stability and impurity rejection. The primary sulfonamide moiety (-SO₂NH₂) offers a "chemical handle" for pH-swing crystallization, while the lipophilic biaryl backbone dictates the choice of organic solvents for cooling crystallization.
Physicochemical Profiling & Solvent Selection
Before initiating bulk crystallization, the solubility profile must be established. The biaryl core renders the molecule sparingly soluble in water but highly soluble in polar aprotic solvents.
Solubility Prediction Table
| Solvent Class | Examples | Solubility Prediction | Application |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Avoid for crystallization; yield loss is high. Good for reaction solvent. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate (Heat-dependent) | Ideal for Cooling Crystallization. High solubility at boiling; low at RT. |
| Esters/Ketones | Ethyl Acetate, Acetone | Good | Ideal for Anti-solvent methods. |
| Non-Polar | Heptane, Hexane, Toluene | Poor (<1 mg/mL) | Ideal Anti-solvents. |
| Aqueous Base | 1M NaOH, 1M KOH | Soluble (as salt) | Ideal for pH-Swing Purification. |
Structural Considerations
The 2-substituted biphenyl structure introduces steric strain, forcing the two phenyl rings to twist out of planarity. This non-planar geometry can inhibit tight crystal packing, potentially leading to metastable polymorphs or amorphous oils.
-
Expert Insight: To prevent oiling out, avoid rapid cooling. Use a "seed and age" strategy to encourage the formation of the stable crystalline lattice over the amorphous phase.
Experimental Protocols
Protocol A: Thermodynamic Cooling Crystallization (Recommended for Final Purity)
Best for: Removing soluble organic impurities and achieving a stable polymorph.
Solvent System: Ethanol (Good Solvent) / Water (Weak Anti-solvent)
-
Dissolution:
-
Charge crude 2-(3-Chlorophenyl)benzene-1-sulfonamide into a reactor.
-
Add Ethanol (absolute) at a ratio of 5-7 mL per gram of solid.
-
Heat to reflux (approx. 78°C) with agitation.
-
Note: If the solution is colored (yellow/brown), add activated carbon (5 wt%) and stir for 30 mins at reflux, then filter hot through Celite.
-
-
Nucleation Zone:
-
Cool the filtrate slowly to 60°C.
-
Seeding (Critical): Add pure seed crystals (0.5 wt%) at 60°C to initiate nucleation.
-
Observation: The solution should turn slightly turbid. If oil droplets appear, reheat to 70°C and add 10% more ethanol.
-
-
Crystal Growth:
-
Cool from 60°C to 20°C over 4 hours (Linear cooling rate: 10°C/hr).
-
Optional: Once at 20°C, slowly add Water (pre-heated to 20°C) as an anti-solvent to improve yield. Target a final solvent ratio of 70:30 EtOH:Water.
-
-
Isolation:
-
Stir at 20°C for 2 hours (Ageing).
-
Cool to 0-5°C for 1 hour.
-
Filter under vacuum. Wash the cake with cold 50:50 EtOH:Water.
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Protocol B: pH-Swing Precipitation (Recommended for Crude Isolation)
Best for: Removing non-acidic impurities and Palladium catalysts.
Mechanism: The sulfonamide proton (-SO₂NH ₂) is acidic (pKa ~10). Deprotonation yields a water-soluble salt, while neutral impurities remain insoluble.
-
Salt Formation:
-
Filtration (Impurity Removal):
-
Filter the aqueous solution to remove insoluble organic by-products and Pd-black.
-
Extraction (Optional): Wash the aqueous filtrate with a small volume of Ethyl Acetate to extract non-acidic organic impurities.
-
-
Precipitation:
-
Transfer the aqueous phase to a clean vessel.
-
Slowly add 2M HCl dropwise with vigorous stirring.
-
Target pH: 3-4 . The product will precipitate as a white solid.
-
-
Recovery:
Process Workflow & Decision Tree
The following diagram illustrates the decision logic for selecting the appropriate purification path based on the crude material's profile.
Caption: Decision tree for isolating 2-(3-Chlorophenyl)benzene-1-sulfonamide, prioritizing catalyst removal and polymorph control.
Analytical Validation & Troubleshooting
Quality Control Metrics
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | HPLC (C18 Column) | > 99.0% Area | Drug substance standard. |
| Residual Solvent | GC-Headspace | < 5000 ppm (EtOH) | ICH Q3C limits. |
| Crystallinity | XRPD | Sharp Bragg Peaks | Amorphous halos indicate oiling out or improper drying. |
| Melting Point | DSC | Sharp Endotherm | Broad peaks indicate impurities or mixed polymorphs. |
Troubleshooting "Oiling Out"
Symptom: Liquid droplets form instead of crystals upon cooling.
-
Cause: The temperature is above the metastable liquid-liquid phase separation (LLPS) boundary.
-
Solution:
-
Increase Solvent Volume: Dilute the system to lower the saturation temperature.
-
Raise Seed Load: Increase seed crystals to 1-2 wt% to provide ample surface area for growth.
-
Reduce Anti-solvent: If using Protocol A, delay water addition until crystallization is well-established (post-nucleation).
-
References
-
BenchChem. (2025).[1][2] Recrystallization of Sulfonamide Products: Technical Support & Troubleshooting. Retrieved from 2
-
Downey, J. D. (2020). The Crystal Landscape and Cocrystallization of Primary Aromatic Sulfonamides.[5] University College Cork, MRes Thesis.[5] Retrieved from 5
-
Gowda, B. T., et al. (2008).[4] N-(3-Chlorophenyl)benzenesulfonamide.[4] Acta Crystallographica Section E. Retrieved from 4
-
Organic Chemistry Portal. (2021). Sulfonamide Synthesis and Functionalization.[5][6][7][8] Retrieved from 6
-
Perlovich, G. L., et al. (2006).[4][9] N-(2-Chlorophenyl)benzenesulfonamide.[4][9] Acta Crystallographica Section E. Retrieved from 9[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. N-(3-Chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [cora.ucc.ie]
- 6. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (Z)-4-Chloro-N-{3-[(4-chlorophenyl)sulfonyl]-2,3-dihydrobenzo[d]thiazol-2-ylidene}benzene-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 2-(3-Chlorophenyl)benzene-1-sulfonamide
Abstract
This application note details a robust, high-yield protocol for the synthesis of 2-(3-chlorophenyl)benzene-1-sulfonamide , a privileged biaryl sulfonamide scaffold common in carbonic anhydrase inhibitors and anti-inflammatory agents. Utilizing Microwave-Assisted Organic Synthesis (MAOS), this protocol reduces reaction times from 12+ hours (thermal) to under 20 minutes while significantly suppressing side reactions (protodeboronation). The guide includes a mechanistic rationale for microwave effects, a step-by-step experimental procedure, and self-validating quality control measures.
Scientific Rationale & Mechanism
The Target Scaffold
The target molecule contains a sulfonamide moiety ortho-substituted with a meta-chlorophenyl ring. Ortho-substituted biaryls are sterically congested, making traditional thermal Suzuki-Miyaura couplings sluggish and prone to homocoupling byproducts.
Why Microwave Irradiation?
Conventional heating relies on conductive heat transfer, creating temperature gradients that can degrade sensitive catalysts before the activation energy (
-
Dipolar Polarization: The polar solvent molecules (e.g., water, ethanol) align with the oscillating electric field.[2][3] As the field alternates, molecular rotation creates friction and heat.[1][3][4]
-
Ionic Conduction: Dissolved ions (from the base,
) oscillate under the field, generating heat through collision.
Key Advantage: This internal, volumetric heating allows the reaction mixture to reach the target temperature (
Reaction Mechanism (Suzuki-Miyaura Cycle)
The synthesis utilizes a Palladium(0)-catalyzed cross-coupling between an aryl halide and an arylboronic acid.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.[6][7] Microwave irradiation accelerates the rate-limiting oxidative addition step and facilitates the energy-demanding transmetallation.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).
-
Vessel: 10 mL or 30 mL pressure-sealed glass vial with Teflon/Silicon septum.
-
Reagents:
-
2-Bromobenzene-1-sulfonamide (1.0 equiv)
-
(3-Chlorophenyl)boronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) - Chosen for air stability and high activity. -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (Degassed)
-
Step-by-Step Methodology
Step 1: Reagent Loading (The "Layering" Technique) To prevent premature catalyst deactivation, add reagents in this specific order:
-
Add solid 2-Bromobenzene-1-sulfonamide (236 mg, 1.0 mmol) and (3-Chlorophenyl)boronic acid (187 mg, 1.2 mmol) to the microwave vial.
-
Add
(24 mg, 0.03 mmol). -
Seal the vial and purge with Nitrogen/Argon for 2 minutes. Crucial: Removing oxygen prevents homocoupling of the boronic acid.
Step 2: Solvent Addition
-
Inject 1,4-Dioxane (4 mL) via syringe through the septum.
-
Inject 2.0 M
(1.5 mL) via syringe. -
Vortex the vial for 10 seconds to ensure a biphasic suspension.
Step 3: Microwave Parameters Program the reactor with the following "Dynamic" method:
-
Temperature:
-
Hold Time: 20 minutes
-
Power: Max 200W (Dynamic mode)
-
Pressure Limit: 250 psi (17 bar)
-
Stirring: High
Step 4: Workup & Purification
-
Cool the vial to room temperature (compressed air cooling).
-
Filter the mixture through a Celite pad to remove Palladium black; wash with Ethyl Acetate (20 mL).
-
Transfer filtrate to a separatory funnel. Wash with Water (10 mL) and Brine (10 mL).
-
Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water (hot) OR Flash Chromatography (Hexane/EtOAc 7:3).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 2-(3-chlorophenyl)benzene-1-sulfonamide.
Results & Data Analysis
Comparative Efficiency
The following table contrasts the microwave protocol against traditional oil-bath heating for this specific steric class of biaryls.
| Parameter | Thermal Heating (Oil Bath) | Microwave Irradiation (This Protocol) |
| Temperature | ||
| Time | 12 - 16 Hours | 20 Minutes |
| Catalyst Loading | 5 mol% | 3 mol% |
| Yield | 65 - 72% | 88 - 92% |
| Purity (Crude) | Low (Protodeboronation byproducts) | High (>95% by LCMS) |
Characterization (Expected Data)
-
Appearance: White to off-white crystalline solid.
-
NMR (400 MHz,
): 7.98 (dd, 1H), 7.65 (td, 1H), 7.58 (td, 1H), 7.45-7.30 (m, 4H), 7.25 (s, 2H, ). Note: The sulfonamide protons typically appear as a broad singlet around 7.0-7.5 ppm, exchangeable with . -
LC-MS:
observed at m/z 268.0/270.0 (Chlorine isotope pattern 3:1).
Optimization & Troubleshooting (Expert Tips)
-
The "Black Metal" Sign: If the reaction mixture remains orange/yellow after 20 minutes, the catalyst has not activated or the cycle has stalled. If it turns black (Pd precipitation), the reaction is likely complete.
-
Correction: Ensure the reaction temperature reaches at least
. requires thermal activation.
-
-
Solvent Choice: While Ethanol/Water is greener, Dioxane/Water is superior for this specific substrate because it solubilizes the hydrophobic aryl bromide more effectively at high concentrations, improving the rate of oxidative addition.
-
Base Sensitivity: If the boronic acid degrades (low yield), switch from
to (mild) or (anhydrous conditions).
References
-
Mechanism of Microwave Heating: Kappe, C. O. "Microwave dielectric heating in synthetic organic chemistry." Chemical Society Reviews, 2008.
-
Microwave Suzuki Coupling: Leadbeater, N. E. "Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration." Organic & Biomolecular Chemistry, 2005.
-
Sulfonamide Synthesis via MW: De Luca, L., & Giacomelli, G. "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids."[8][9] The Journal of Organic Chemistry, 2008.[8]
-
Biaryl Sulfonamide Applications: Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008.
-
General Suzuki Protocol: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 4. chimia.ch [chimia.ch]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.mit.edu [dspace.mit.edu]
Application Note: Recommended Protocols for the Handling and Storage of 2-(3-Chlorophenyl)benzene-1-sulfonamide
Introduction
2-(3-Chlorophenyl)benzene-1-sulfonamide belongs to a class of organic compounds that are of significant interest in medicinal chemistry and drug development. As with any high-purity research chemical, the integrity of the sample is paramount for generating reproducible and reliable experimental data. Improper handling and storage can lead to sample degradation through mechanisms such as hydrolysis, oxidation, or photolysis, and can pose significant safety risks to laboratory personnel.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for handling and storing 2-(3-Chlorophenyl)benzene-1-sulfonamide samples. The protocols outlined herein are synthesized from established safety guidelines for analogous chemical structures, including aromatic sulfonamides and chloro-derivatives, to ensure both personnel safety and sample stability.
Hazard Assessment and Safety Precautions
Compound Profile
| Property | Details |
| Compound Name | 2-(3-Chlorophenyl)benzene-1-sulfonamide |
| Molecular Formula | C₁₂H₁₀ClNO₂S |
| Structural Class | Aromatic Sulfonamide, Chloro-derivative |
| Appearance | Assumed to be a solid at room temperature. |
Known and Inferred Hazards
Based on safety data for structurally similar compounds like 4-Chlorobenzenesulfonamide and other chlorinated aromatic compounds, 2-(3-Chlorophenyl)benzene-1-sulfonamide should be handled with care.[2]
-
Irritation: The compound is presumed to be a skin and eye irritant.[2][3][4] Direct contact should be avoided.
-
Respiratory Tract Irritation: As a solid, it may be a fine powder. Inhaling dust particles may cause respiratory irritation.[3][4]
-
Toxicity: It should be considered harmful if swallowed.[3][5]
-
Hazardous Decomposition: Upon thermal decomposition, the compound may release toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2][6]
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is the first line of defense against chemical exposure.[7]
-
Eye Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Use chemically resistant nitrile gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood or a ventilated enclosure to prevent inhalation.[1][7] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is mandatory.
Sample Receipt and Initial Handling
Proper procedure upon sample receipt is a critical control point for maintaining the long-term integrity of the chemical stock.
Initial Inspection and Documentation
-
Upon receipt, visually inspect the exterior packaging for any signs of damage or leakage.
-
Transfer the sealed container to a designated receiving area.
-
Carefully open the shipping package and inspect the primary container's integrity and label. Verify that the compound name and batch number match the shipping documentation.
-
Immediately log the sample into the laboratory's chemical inventory system.[8] Record the date of receipt, supplier, batch number, and assigned storage location. This practice is essential for regulatory compliance and for implementing a "first-in, first-out" usage policy.[9]
Acclimatization Protocol
If the compound is shipped cold, it is crucial to allow it to equilibrate to ambient laboratory temperature before opening the primary container.
-
Rationale: Opening a cold container exposes the compound to ambient air. Moisture in the air will readily condense onto the cold surfaces of the container and the compound itself. This moisture can initiate hydrolysis, compromising the sample's purity.
-
Procedure: Place the sealed container in a desiccator at room temperature for a minimum of 1-2 hours to ensure it has fully acclimatized.
Storage Protocols
The choice of storage conditions directly impacts the shelf-life and stability of 2-(3-Chlorophenyl)benzene-1-sulfonamide. Sulfonamides can be susceptible to degradation over time, and aromatic chloro-derivatives can be sensitive to light and air.[4][10]
Short-Term Storage (Working Aliquots)
For samples that are in active use, the primary goal is to protect them from atmospheric moisture and light between experiments.
-
Container: Use amber glass vials with PTFE-lined screw caps.
-
Environment: Store vials in a desiccator cabinet at ambient temperature (18-25 °C).[9] The desiccant (e.g., silica gel) should be regularly checked and regenerated or replaced to maintain a low-humidity environment.
Long-Term Storage (Stock Samples)
For archival purposes or long-term storage, conditions should be optimized to minimize all potential degradation pathways.
-
Temperature: Store at 2-8 °C in a dedicated, non-domestic refrigerator.[9] For extended periods (over a year), storage at -20 °C in a non-cycling freezer is recommended. This minimizes the rate of any potential decomposition reactions.
-
Atmosphere: For the highest level of protection, after aliquoting the sample into an appropriate vial, flush the headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, preventing oxidative degradation.
-
Light: Always use amber vials or wrap clear vials in aluminum foil to protect the compound from light, which can catalyze degradation.
Storage Conditions Summary
| Parameter | Short-Term (Working Aliquots) | Long-Term (Stock Samples) | Rationale |
| Temperature | Ambient (18-25 °C) | 2-8 °C or -20 °C | Lower temperatures slow chemical degradation rates.[9] |
| Atmosphere | Dry (in desiccator) | Dry, Inert (Argon/Nitrogen) | Prevents hydrolysis and oxidation. |
| Light Protection | Required (Amber vial) | Required (Amber vial) | Prevents photolytic degradation.[6] |
| Container | Tightly sealed amber glass vial | Tightly sealed amber glass vial | Provides a physical barrier to contaminants. |
Experimental Protocols
Adherence to standardized protocols when handling and preparing samples is essential for experimental success.
Protocol for Aliquoting the Solid Compound
Causality: Aliquoting the main stock upon receipt prevents repeated opening of the primary container, which minimizes exposure of the bulk material to atmospheric contaminants and reduces the risk of cross-contamination.
-
Preparation: Ensure the primary container has been fully acclimatized to ambient temperature as per section 2.2.
-
Environment: Perform all work inside a certified chemical fume hood.
-
Tare Vials: Place pre-labeled amber glass vials on an analytical balance and tare the weight.
-
Transfer: Using a clean, dry spatula, carefully transfer the desired amount of 2-(3-Chlorophenyl)benzene-1-sulfonamide into each vial. Avoid creating excessive dust.
-
Seal: Tightly cap each vial. For long-term storage, flush with inert gas before sealing.
-
Record: Record the exact weight of each aliquot.
-
Store: Immediately transfer the aliquots and the main stock container to their designated storage locations as defined in Section 3.
Protocol for Preparing Stock Solutions
-
Solvent Selection: While specific solubility data is unavailable, analogous sulfonamides are often soluble in organic solvents such as acetone or dimethyl sulfoxide (DMSO).[6] Verify solubility with a small test amount before preparing a bulk solution.
-
Preparation: Bring the vial containing the solid compound to room temperature.
-
Weighing: Weigh the required amount of solid into a new, appropriately sized amber glass vial.
-
Dissolution: Add the selected solvent to the vial. Mix thoroughly using a vortex mixer until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but monitor carefully to avoid degradation.
-
Storage of Solutions: Store stock solutions at -20 °C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can cause the compound to precipitate out of solution and can accelerate degradation.
Workflow Visualization
The following diagram illustrates the complete and logical workflow for the handling and storage of 2-(3-Chlorophenyl)benzene-1-sulfonamide samples, from initial receipt to experimental use.
Caption: Workflow for 2-(3-Chlorophenyl)benzene-1-sulfonamide Handling.
Waste Disposal
All chemical waste, including unused solid compound, empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.[1]
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the waste in accordance with all local, state, and federal environmental regulations.[6] Do not dispose of it down the drain or in regular trash.
References
-
Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. Link
-
Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. Link
-
Best Practices for Proper Chemical Storage. The Synergist. Link
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Decon Labs. Link
-
3 Safe Chemical Storage Tips for Your Chemical Engineering Lab. Noah Chemicals. Link
-
SAFETY DATA SHEET for N-PHENYL-N-[(TRICHLOROMETHYL)THIO]BENZENESULPHONAMIDE. MLPC International. Link
-
SAFETY DATA SHEET for benzenesulphonyl chloride. Sigma-Aldrich. Link
-
Safety Data Sheet for 5-Amino-2-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide. CymitQuimica. Link
-
Question: Which of the following chloro derivatives of benzene would unde.. Filo. Link
-
Stability of sulphonamide drugs in meat during storage. PubMed. Link
-
SAFETY DATA SHEET for 2,4,6-Trichloroanisole. Sigma-Aldrich. Link
-
SAFETY DATA SHEET for Sulfanilamide. Fisher Scientific. Link
-
Which chloro derivative of benzene undergoes hydrolysis class 12 chemistry CBSE. Vedantu. Link
-
Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography. PubMed. Link
-
SAFETY DATA SHEET for 4-Chlorobenzenesulfonamide. Fisher Scientific. Link
-
Sulfonamides General Statement Monograph for Professionals. Drugs.com. Link
-
SAFETY DATA SHEET for 2-Chlorobenzenesulfonamide. Fisher Scientific. Link
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Library of Medicine. Link
-
Sulfonamide Residues In Honey. Control and Development of Analytical Procedure. ResearchGate. Link
Sources
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. harwick.com [harwick.com]
- 7. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 8. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 2-(3-Chlorophenyl)benzene-1-sulfonamide
Executive Summary
You are likely encountering solubility challenges with 2-(3-Chlorophenyl)benzene-1-sulfonamide (MW: ~267.73 g/mol ) due to its specific physicochemical profile.[1] As a biaryl sulfonamide, this compound possesses a rigid hydrophobic core (the chlorobiphenyl moiety) contrasted with a polar sulfonamide headgroup.
While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for such pharmacophores, "non-dissolution" is rarely a failure of the solvent’s capacity but rather a symptom of environmental moisture uptake or thermodynamic lattice stability .
This guide provides a root-cause analysis and validated recovery protocols to ensure your stock solutions remain stable and assay-ready.
Diagnostic Workflow
Before proceeding with physical manipulation, identify your specific failure mode using the logic flow below.
Figure 1: Decision matrix for identifying the root cause of solubility failure based on visual inspection.
Technical Troubleshooting (Q&A)
Q1: I calculated the solubility should be >50 mM, but it won't dissolve. Why?
The Science: Theoretical solubility often ignores Crystal Lattice Energy . Biaryl sulfonamides can form strong intermolecular hydrogen bonds (sulfonamide N-H to sulfonyl O) in the solid state. To dissolve, the solvent must overcome this lattice energy. The Fix:
-
Heat: Warm the solution to 37°C (water bath) for 10 minutes. This provides the activation energy to break the lattice.
-
Sonication: Use an ultrasonic bath (40 kHz) for 5-10 minutes. This physically disrupts aggregates that shield the inner solid from the solvent.
-
Note: Do not exceed 40°C, as sulfonamides can degrade or undergo side reactions if impurities are present.
Q2: My stock solution was clear yesterday, but today it has crystals. Is the compound degrading?
The Science: It is likely not degradation, but DMSO Hygroscopicity . DMSO is aggressively hygroscopic; it can absorb up to 33% of its weight in water from the atmosphere if left uncapped [1].
-
Water acts as an anti-solvent for hydrophobic compounds like 2-(3-Chlorophenyl)benzene-1-sulfonamide.[1]
-
Even 1-2% water content can drastically reduce the solubility limit, causing the compound to "crash out" over time. The Fix:
-
Purge: Always store DMSO stocks under dry nitrogen or argon gas.
-
Seal: Use Parafilm® or septum caps immediately after use.
-
Verify: If precipitation occurs, add 10% more anhydrous DMSO and warm. If it redissolves, water contamination was the cause.
Q3: The compound crashes out immediately when I add it to my cell culture media (PBS/Water).
The Science: This is the "Solvent Shock" phenomenon. You are moving the compound from a lipophilic environment (DMSO) to a hydrophilic one (Water) too rapidly.
-
The local concentration at the injection site momentarily exceeds the aqueous solubility limit, forming micro-precipitates that serve as nucleation sites for further crystallization. The Fix:
-
Stepwise Dilution: Do not jump from 100% DMSO to 1% DMSO.
-
Protocol: Dilute your 10 mM stock to 1 mM using a 50:50 DMSO:Water mix first. Then dilute that intermediate into your final buffer. This "steps down" the hydrophobicity gradually.
Validated Experimental Protocols
Protocol A: Preparation of High-Integrity Stock (10 mM)
Use this protocol to ensure long-term stability.
-
Calculate: For 10 mL of 10 mM solution:
-
Mass required:
(based on MW ~267.73).
-
-
Solvent Check: Ensure DMSO is "Anhydrous Grade" (≤0.005% water) and has been stored in a desiccator.
-
Weighing: Weigh the solid into a glass vial (avoid plastic if possible, as plasticizers can leach into DMSO).
-
Addition: Add 50% of the target volume (5 mL) of DMSO.
-
Dispersion: Vortex vigorously for 30 seconds.
-
Sonication: Sonicate at room temperature for 5 minutes until clear.
-
Final Volume: Add the remaining DMSO to reach 10 mL.
-
Storage: Aliquot into amber glass vials, purge with nitrogen, seal, and store at -20°C. Do not freeze-thaw more than 3 times.
Protocol B: The "DMSO Tolerance" Test
Use this to determine the maximum concentration your assay buffer can hold without precipitation.
| Step | Action | Observation Criteria |
| 1 | Prepare a 100 µM solution in your assay buffer (1% DMSO final). | Clear: Proceed to assay. |
| 2 | If cloudy, centrifuge at 13,000 rpm for 5 mins. | Pellet Visible: Solubility limit exceeded. |
| 3 | Measure supernatant absorbance (UV 280nm). | Compare to theoretical max. |
| 4 | Remediation: Add 0.05% Tween-80 or Pluronic F-127 to the buffer.[1] | Surfactants stabilize hydrophobic biaryls. |
Physicochemical Data Summary
Compound: 2-(3-Chlorophenyl)benzene-1-sulfonamide[1]
| Property | Value (Est.) | Implication for Solubility |
| Molecular Weight | 267.73 g/mol | Small molecule; kinetics should be fast.[1] |
| LogP (Lipophilicity) | ~2.8 - 3.2 | Moderately lipophilic; requires organic solvent carrier.[1] |
| H-Bond Donors | 2 (NH2) | Potential for strong crystal lattice packing.[1] |
| DMSO Solubility | > 50 mg/mL (Anhydrous) | High solubility in pure DMSO. |
| Water Solubility | < 0.1 mg/mL | Very poor; requires careful dilution. |
| pKa (Sulfonamide) | ~10.0 | Neutral at physiological pH (7.4). |
References
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link][1]
-
PubChem. (2025).[2][3][4] Benzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link][1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Chloro-N-(phenylsulfonyl)benzenesulfonamide | C12H10ClNO4S2 | CID 13010999 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from 2-(3-Chlorophenyl)benzene-1-sulfonamide Products
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with residual palladium in their 2-(3-Chlorophenyl)benzene-1-sulfonamide products. As palladium-catalyzed cross-coupling reactions are frequently employed in the synthesis of such diaryl sulfonamides, effective removal of the catalyst is a critical step to ensure the final product's purity, safety, and compliance with regulatory standards. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common issues in palladium removal.
I. Understanding the Challenge: The Nature of Palladium Contamination
Palladium residues can exist in various forms within a crude reaction mixture, including soluble Pd(0) and Pd(II) species, colloidal palladium, and palladium bound to ligands or the product itself. The sulfonamide functional group in 2-(3-Chlorophenyl)benzene-1-sulfonamide can act as a ligand, forming stable complexes with palladium and making its removal particularly challenging. The choice of palladium catalyst and ligands (e.g., phosphine-based ligands) in the preceding synthetic step will significantly influence the nature of the palladium species that need to be removed.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the palladium removal process.
dot
Caption: Troubleshooting workflow for high residual palladium.
Q1: My residual palladium levels are consistently above the acceptable limit (e.g., > 10 ppm) after standard workup and crystallization. What should I do next?
A1: Standard purification methods are often not sufficient to remove all forms of palladium, especially when the API can chelate the metal.[1] A multi-pronged approach is often necessary.
-
Expert Insight: The speciation of palladium is key. If you used a phosphine ligand, you are likely dealing with a Pd-phosphine complex. These can be bulky and may require scavengers with appropriate steric and electronic properties.
-
Recommended Action:
-
Scavenger Screening: The most effective next step is to screen a panel of palladium scavengers.[2] This will help you identify the most efficient scavenger for your specific palladium species and solvent system.
-
Re-crystallization with an Additive: Sometimes, adding a chelating agent to the crystallization solvent can help to "hold" the palladium in the mother liquor.[2]
-
Q2: I've tried using activated carbon, but my product recovery is low, and palladium removal is still incomplete. Why is this happening and what are the alternatives?
A2: Activated carbon can be effective but often suffers from a lack of selectivity, leading to the adsorption of the desired product along with the palladium.[3] This results in yield loss.[3] Additionally, the porous nature of carbon can lead to slow kinetics.
-
Expert Insight: The surface of activated carbon is non-specific. For a molecule like 2-(3-Chlorophenyl)benzene-1-sulfonamide, which has aromatic rings, there's a high likelihood of non-specific binding.
-
Recommended Alternatives:
-
Functionalized Silica Scavengers: These are a superior choice due to their high selectivity and efficiency.[4][5][6] Thiol-functionalized silica, for example, has a high affinity for soft metals like palladium.[3][6][7]
-
Polymer-Supported Scavengers: These offer similar benefits to silica-based scavengers and can be easily filtered off after treatment.
-
| Scavenger Type | Advantages | Disadvantages |
| Activated Carbon | Low cost, readily available. | Low selectivity (product loss), slow kinetics, can be dusty and difficult to handle.[3] |
| Functionalized Silica | High selectivity, fast kinetics, high capacity, easy to handle.[3][4][5][6] | Higher initial cost compared to carbon. |
| Polymer-Supported | High selectivity, easy to filter. | Can swell in certain solvents, potentially lower capacity than silica. |
Q3: How do I choose the right functionalized silica scavenger for my process?
A3: The choice depends on the nature of the palladium species and the solvent system.
-
Expert Insight: Consider the likely oxidation state of your palladium. For Pd(0) and Pd(II), thiol-based scavengers are generally very effective. If you have used bidentate phosphine ligands, a scavenger with a bidentate chelating group may be more efficient.
-
Recommended Scavenger Screening Protocol:
-
Dissolve your crude 2-(3-Chlorophenyl)benzene-1-sulfonamide in a suitable solvent (e.g., THF, EtOAc, MeCN).
-
In parallel, treat aliquots of this solution with different functionalized silica scavengers (e.g., thiol, amino, and mixed-functional group silicas) at a loading of 5-10 equivalents relative to the initial palladium concentration.
-
Stir the mixtures at room temperature or slightly elevated temperature (40-50 °C) for a set period (e.g., 2-4 hours).
-
Filter off the scavenger and analyze the filtrate for residual palladium content using ICP-MS.
-
III. Frequently Asked Questions (FAQs)
Q4: What are the regulatory limits for palladium in pharmaceutical products?
A4: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides permitted daily exposure (PDE) values for various elements.[8][9][10][11][12] For palladium, the oral PDE is 100 µ g/day , which translates to a concentration limit in the drug substance that depends on the maximum daily dose of the drug. For a drug with a maximum daily dose of 10 g, the concentration limit would be 10 ppm.
Q5: What is the most reliable analytical method for quantifying residual palladium?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace metals in pharmaceutical samples due to its high sensitivity and accuracy.[2][13][14] X-ray fluorescence (XRF) can also be a rapid and simple method for determining palladium content.[15] For high-throughput screening of scavenger efficiency, fluorescence-based assays can be a cost-effective and rapid alternative.[13][14]
Q6: Can I use a combination of palladium removal techniques?
A6: Yes, a combination approach is often the most effective. For instance, an initial treatment with a scavenger to remove the bulk of the palladium can be followed by a final crystallization step to achieve very low levels of the impurity and high product purity.
Q7: How can I minimize palladium contamination in the first place?
A7: Optimizing the catalytic reaction can significantly reduce the amount of residual palladium. Consider using a catalyst with a high turnover number (TON) and turnover frequency (TOF) to minimize the catalyst loading. Also, ensure complete reaction to avoid unreacted starting materials that might complicate purification.
IV. Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using Functionalized Silica
dot
Caption: Workflow for palladium scavenging with functionalized silica.
-
Dissolution: Dissolve the crude 2-(3-Chlorophenyl)benzene-1-sulfonamide in an appropriate solvent (e.g., THF, Ethyl Acetate, Acetonitrile) to a concentration of 50-100 mg/mL.
-
Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is to use 5-10 weight equivalents of scavenger relative to the weight of the palladium catalyst used in the reaction.
-
Agitation: Stir the mixture at room temperature or a slightly elevated temperature (40-50 °C) for 2 to 16 hours. The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the scavenger.
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure.
-
Analysis: Submit a sample of the resulting solid for ICP-MS analysis to determine the residual palladium concentration.
Protocol 2: Liquid-Liquid Extraction with an Aqueous Chelating Agent
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate, Toluene).
-
Aqueous Wash: Wash the organic solution with an aqueous solution of a chelating agent. A common choice is a 5-10% w/v solution of N-acetylcysteine or thiourea in water. Perform the wash 2-3 times.
-
Brine Wash: Wash the organic layer with brine to remove any residual aqueous phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the product for residual palladium content.
V. References
-
ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]
-
Merck/PITT Collaboration. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]
-
Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]
-
West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?. [Link]
-
Element. (2025, July 10). Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). [Link]
-
QbD Group. (2024, May 1). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). [Link]
-
Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]
-
ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF. [Link]
-
Madden, K. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 294-300. [Link]
-
ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development. [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1547-1568. [Link]
-
ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. [Link]
-
Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1468-1474. [Link]
-
Yamada, T., et al. (2018). Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. Organic Process Research & Development, 22(12), 1739-1744. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. arborassays.com [arborassays.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sci-Hub. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients / Organic Process Research & Development, 2007 [sci-hub.box]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 10. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing purification methods for 2-(3-Chlorophenyl)benzene-1-sulfonamide
Executive Summary
You are dealing with 2-(3-Chlorophenyl)benzene-1-sulfonamide , a lipophilic biphenyl sulfonamide.[1][2] The purification of this compound presents a specific dichotomy: the sulfonamide group (
Successful optimization requires moving beyond standard silica chromatography, which often results in peak tailing due to the sulfonamide's acidity, and instead utilizing pH-swing extraction and controlled crystallization .[1][3]
Part 1: The Solubility & Chemical Logic
To optimize purification, we must first understand the molecular behavior in solution.[3]
| Parameter | Value / Characteristic | Implication for Purification |
| Core Structure | Biphenyl with Cl-substituent | High lipophilicity; poor water solubility; prone to |
| Functional Group | Primary Sulfonamide ( | Weakly acidic (pKa |
| Key Impurities | Pd catalysts, Boronic acids, Inorganic salts | Requires specific scavenging or phase-switching to remove.[1][2] |
Part 2: Primary Purification Workflow (Decision Tree)
The following diagram outlines the logical flow for determining the best purification route based on crude purity and physical state.
Figure 1: Decision matrix for selecting the optimal purification pathway based on the physical state of the crude material.[1][3]
Part 3: Detailed Protocols & Troubleshooting
Method A: The "pH Swing" (Acid-Base Extraction)
Best for: Oily crudes or removing non-acidic impurities (e.g., unreacted halides, dimerized boronic acids).
The Logic: The sulfonamide proton is acidic enough to be deprotonated by strong bases (NaOH), forming a water-soluble salt.[3] Non-acidic impurities remain in the organic layer.[3]
Protocol:
-
Dissolution: Dissolve crude (10 g) in 1M NaOH (aq) (50 mL). Note: Due to the lipophilic biphenyl tail, the sodium salt may be sparingly soluble in pure water.[3] If a suspension forms, add 10-20% Methanol to the aqueous base.
-
Wash: Extract the aqueous basic layer with Dichloromethane (DCM) or Ethyl Acetate (
mL).[2][3] Discard these organic washes (they contain non-acidic impurities).[1][2] -
Precipitation: Cool the aqueous phase to 5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~2–3.
-
Isolation: The product will precipitate as a white solid.[2][3] Filter and wash with water.[1][2][3][4][5][6]
Troubleshooting FAQ:
-
Q: The solid didn't precipitate upon acidification; it formed a gum. [3]
-
Q: My product is not dissolving in 1M NaOH.
-
Diagnosis: The 3-chlorophenyl group makes the salt very lipophilic (greasy).
-
Fix: Warm the NaOH solution to 40°C or add a co-solvent like THF (10% v/v) to assist solubility.
-
Method B: Two-Solvent Recrystallization
Best for: Polishing solid material to >99% purity.[1][2][3]
The Logic: Sulfonamides exhibit a steep solubility curve in alcohols.[3] Water acts as a powerful anti-solvent.[1][2][3]
Recommended Solvent System: Ethanol / Water (95:5 to 70:30).[1][2]
Protocol:
-
Reflux: Suspend crude in Ethanol (5 mL per gram). Heat to reflux.[1][2][3][4][6]
-
Saturation: Add Ethanol dropwise until fully dissolved.
-
Anti-Solvent: Remove from heat.[1][2][3][7] Add warm Water dropwise until a faint turbidity (cloudiness) persists.[1][2]
-
Clear: Add 1-2 drops of Ethanol to clear the solution.[1][2]
-
Crystallize: Allow to cool to room temperature undisturbed, then move to 4°C.
Troubleshooting FAQ:
-
Q: The product is "oiling out" (separating as liquid droplets) instead of crystallizing.
-
Q: I have a grey/metallic tint in my crystals.
Part 4: Palladium Scavenging (Critical for Drug Dev)
If this compound was synthesized via Suzuki coupling (Aryl bromide + Boronic acid), Pd contamination is a certainty.
Workflow:
-
Add SiliaMetS® Thiol or Activated Carbon (10-50 wt% relative to crude).[1][2][3]
-
Stir at 50°C for 4 hours.
Part 5: Analytical Validation
Use the following metrics to validate the success of your optimization:
| Method | Target Result | Note |
| HPLC (C18) | Single peak >99.5% area | Use an acidic mobile phase (0.1% Formic Acid) to suppress ionization and prevent tailing.[1][2][3] |
| 1H NMR | No aliphatic peaks | Check for residual Ethanol/IPA solvent traps. |
| ICP-MS | Pd < 10 ppm | Mandatory if used for biological assays.[1][2][3] |
References
-
BenchChem Technical Support. (2025).[1][2][3][8][11] Biphenyl Sulfonamide Crystallization Protocols. BenchChem. Link
-
Perera, S., et al. (2019).[1][2] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Royal Society of Chemistry (RSC) Advances.[2][3] Link
-
Welch, C. J., et al. (2005).[1][2] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
-
PubChem. (2025).[1][2][3] 2-Phenylbenzenesulfonamide Derivatives Data. National Library of Medicine.[1][2][3] Link
Sources
- 1. CAS 1678-25-7: N-Phenylbenzenesulfonamide | CymitQuimica [cymitquimica.com]
- 2. 2-Phenylbenzene-1-sulfonamide | C12H11NO2S | CID 12371520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. nanomaterchem.com [nanomaterchem.com]
- 6. jru.edu.in [jru.edu.in]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Addressing chemical instability of 2-(3-Chlorophenyl)benzene-1-sulfonamide at high pH
Technical Support Center: 2-(3-Chlorophenyl)benzene-1-sulfonamide
A Guide to Understanding and Mitigating Chemical Instability at High pH
Welcome to the technical support guide for 2-(3-Chlorophenyl)benzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the handling and formulation of this compound, particularly its inherent instability in alkaline environments. As Senior Application Scientists, we have compiled field-proven insights and foundational chemical principles to help you navigate these issues effectively.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to provide immediate, actionable solutions grounded in scientific principles.
Q1: I've dissolved 2-(3-Chlorophenyl)benzene-1-sulfonamide in a buffer at pH 9 for my assay, and my results are inconsistent. HPLC analysis shows a decreasing peak for my parent compound and the appearance of new peaks over a short period. What is happening?
A1: You are likely observing base-catalyzed hydrolysis of the sulfonamide bond. At elevated pH, the nitrogen atom of the sulfonamide group can be deprotonated, increasing its electron-donating character and making the adjacent sulfur atom more susceptible to nucleophilic attack by hydroxide ions present in the buffer.[1][2] This reaction cleaves the sulfur-nitrogen (S-N) bond, leading to the degradation of your parent compound into primary degradation products, such as a sulfonic acid and an amine.
Immediate Actions:
-
Confirm Degradation: Re-analyze your sample using a stability-indicating method like HPLC-UV or LC-MS to confirm the decrease in the parent peak area and quantify the formation of new peaks.[3][4]
-
Lower pH: Immediately prepare fresh solutions in a buffer at a lower pH (e.g., pH 7.0-7.5) and repeat your analysis to see if stability improves. Most sulfonamides exhibit significantly greater stability at neutral or slightly acidic pH.[5]
-
Temperature Control: Ensure your samples are kept at a controlled, low temperature (e.g., 4°C) when not in immediate use, as higher temperatures will accelerate the rate of hydrolysis.
Q2: My experiment requires a pH of 8.5. How can I minimize the degradation of 2-(3-Chlorophenyl)benzene-1-sulfonamide?
A2: While challenging, you can take several steps to mitigate, though not entirely eliminate, degradation at this pH.
-
Buffer Selection: The choice of buffer species can influence degradation rates. Use the lowest effective buffer concentration that maintains the target pH. We recommend conducting a buffer screen to identify the most inert system for your molecule. See the protocol section for a recommended buffer screening workflow.
-
Time and Temperature Management: The most critical factors are time and temperature. Prepare your solutions immediately before use. If the experiment is lengthy, consider preparing fresh stock solutions periodically. Perform all steps on ice or in a cold room where possible.
-
Excipient Screening: In formulation development, certain excipients like antioxidants or chelating agents might offer marginal protection, though the primary defense is pH control. For screening purposes, you could investigate the impact of common formulation additives, but be aware that hydrolysis is the dominant pathway.
Q3: I need to identify the degradation products I'm seeing on my chromatogram. What are the expected structures?
A3: The primary degradation pathway for aryl sulfonamides in alkaline conditions is hydrolysis of the S-N bond.[1][6] For 2-(3-Chlorophenyl)benzene-1-sulfonamide, this would result in two main fragments. The most effective way to confirm their identity is through High-Resolution Mass Spectrometry (HRMS) to obtain accurate mass data, followed by MS/MS fragmentation for structural confirmation.[3]
Expected Primary Degradants:
-
Benzenesulfonic acid
-
3-Chloroaniline
The diagram below illustrates this primary hydrolytic cleavage pathway.
Frequently Asked Questions (FAQ)
What is the fundamental reason for the instability of sulfonamides at high pH? The sulfonamide functional group (-SO₂NH-) is acidic, with a pKa that can range from approximately 8 to 11, depending on the substituents. At a pH approaching or exceeding the pKa, the sulfonamide proton is removed, forming an anion. This deprotonation increases electron density on the nitrogen, which in turn enhances the electrophilicity of the sulfur atom, making it a prime target for nucleophilic attack by hydroxide ions, leading to hydrolytic cleavage.[7]
What is a pH-rate profile, and why is it important for my compound? A pH-rate profile is an experimental plot of the degradation rate constant (k) versus pH. It is a critical study in drug development to identify the pH of maximum stability for a compound.[8] For sulfonamides, this profile typically shows a U-shape, with high degradation rates at very low and very high pH, and a "valley" of stability, usually in the slightly acidic to neutral pH range.[5] Establishing this profile is essential for developing a stable formulation.
Which analytical techniques are best for conducting stability studies on this compound? A robust, stability-indicating analytical method is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.[9][10]
| Technique | Pros | Cons | Best For |
| HPLC-UV | Quantitative, reproducible, widely available.[4] | May not be able to identify unknown degradants. | Routine stability testing, quantification of parent compound loss, and monitoring known degradants. |
| LC-MS/MS | Provides mass information for structural elucidation of unknown degradation products, highly sensitive.[3] | Can be less quantitative than UV without proper standards; complex instrumentation. | Degradant identification, metabolite studies, analysis of complex matrices. |
| NMR Spectroscopy | Provides definitive structural information.[6] | Low sensitivity, requires high sample concentration and purity. | Definitive structural confirmation of isolated degradation products. |
How should I design a preliminary pH stability study? A well-designed study provides clear, actionable data. The following workflow ensures a self-validating system.
Experimental Protocols
Protocol 1: Preliminary pH-Rate Profile Determination
This protocol outlines a forced degradation study to rapidly assess the pH-dependent stability of 2-(3-Chlorophenyl)benzene-1-sulfonamide.
-
Buffer Preparation:
-
Prepare a set of buffers (e.g., 50 mM) at various pH values. Recommended:
-
pH 3.0: Citrate Buffer
-
pH 5.0: Acetate Buffer
-
pH 7.4: Phosphate Buffer
-
pH 9.0: Borate Buffer
-
pH 10.0: Carbonate-Bicarbonate Buffer
-
-
Verify the pH of each buffer with a calibrated pH meter after preparation.
-
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 2-(3-Chlorophenyl)benzene-1-sulfonamide in a suitable organic solvent (e.g., Acetonitrile or DMSO).
-
-
Sample Preparation:
-
For each pH buffer, pipette 950 µL of buffer into a 1.5 mL HPLC vial.
-
Spike 50 µL of the stock solution into each vial to achieve a final concentration of 50 µg/mL. Mix thoroughly. This is your T=0 sample for that pH.
-
Prepare triplicate vials for each pH point and each time point.
-
-
Incubation:
-
Immediately inject the T=0 samples onto the HPLC system for analysis.
-
Place the remaining vials in a temperature-controlled incubator set to 40°C (to accelerate degradation).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), remove one set of triplicate vials for each pH from the incubator.
-
Allow vials to cool to room temperature and immediately analyze by HPLC.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the λmax of the parent compound.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point for each pH.
-
Normalize the peak area at each time point to the T=0 peak area to determine the percentage of compound remaining.
-
Plot % Remaining vs. Time for each pH. The slope of this line is related to the degradation rate constant. The pH with the shallowest slope is the most stable.
-
References
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (4), 584-590. [Link]
-
Černigoj, U., Stare, J., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(15), 8038-8047. [Link]
-
Elsner, M., & Haderlein, S. (2008). Exploring Reaction Paths for Sulfonamide Hydrolysis: Insight from Experiments and Computations. Environmental Science & Technology, 42(15), 5576-5583. [Link]
-
Williams, A., & Douglas, K. T. (1973). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Chemical Communications, (18), 631-632. [Link]
-
Valko, K., Bevan, C., & Reynolds, D. (1997). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry, 62(24), 8438-8443. [Link]
-
Horwitz, W. (1977). Review of Analytical Methods for Sulfonamides. Journal of AOAC INTERNATIONAL, 60(5), 1041-1069. [Link]
-
García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. Analytical and Bioanalytical Chemistry, 400(6), 1757-1770. [Link]
-
SlideShare. (n.d.). Analysis of sulfonamides. [Link]
-
FSIS USDA. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Lin, X., Huang, J., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15. [Link]
-
Farooq, M., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(49), 29331-29346. [Link]
-
Kang, S. I., & Bae, Y. H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]
-
Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]
-
Angelerou, M. G. F., et al. (2021). Late‐Stage O Labeling of Primary Sulfonamides via a Degradation–Reconstruction Pathway. Angewandte Chemie International Edition, 60(43), 23201-23206. [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. [Link]
-
Bojanowska-Czajka, A., et al. (2022). Radiolytic Degradation of Sulfonamide Antibiotics: A Brief Overview of Recent Advances. Molecules, 27(15), 4991. [Link]
-
PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting. [Link]
-
Chen, H., & Xie, S. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Science of The Total Environment, 643, 1085-1094. [Link]
-
IJNRD. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. International Journal of Novel Research and Development, 9(3). [Link]
-
Kloniecki, M., et al. (2022). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry, 61(4), 2135-2144. [Link]
-
Gmurek, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7401. [Link]
-
Unold, O., et al. (2008). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Journal of Environmental Quality, 37(5_Supplement), S-143. [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
BioPharma Dive. (2018). How to overcome drug sensitivity issues during development. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
-
UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. [Link]
-
Wang, Y., et al. (2023). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. Molecules, 28(14), 5519. [Link]
Sources
- 1. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 6. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 10. ijnrd.org [ijnrd.org]
Troubleshooting poor crystal growth for X-ray diffraction of sulfonamides
Technical Support Center: Sulfonamide Crystallography
-
Ticket ID: #SULF-XRD-001
-
Subject: Troubleshooting Poor Crystal Growth & Diffraction Quality
-
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview
Welcome to the Sulfonamide Crystallography Support Hub. Sulfonamides present unique challenges due to their amphoteric nature, high propensity for polymorphism, and hydrogen-bonding flexibility. This guide moves beyond basic "slow evaporation" to address the specific physicochemical barriers preventing you from obtaining diffraction-quality single crystals.
Module 1: Solubility & "Crashing Out"
User Issue: "My compound is either insoluble or precipitates as an amorphous powder immediately upon cooling."
The Mechanism:
Sulfonamides are typically weak acids (
Troubleshooting Protocol:
-
Check the
:-
If
: The molecule is protonated (neutral/unionized) and least soluble in water/polar buffers. -
If
: The molecule is ionized (anionic) and highly soluble. -
Action: Do not rely solely on thermal gradients. Use pH-shift crystallization . Dissolve the sulfonamide in a basic solution (pH > 10), then slowly diffuse an acidic vapor (e.g., acetic acid) into the chamber to gradually lower the pH, forcing controlled nucleation.
-
-
Solvent Functionality Screening: Sulfonamides form robust hydrogen bond networks (dimers/chains). You must disrupt these solute-solute interactions with the solvent to control growth.
| Solvent Class | Interaction Type | Effect on Sulfonamides | Recommended For |
| Protic (Alcohols) | H-Bond Donor/Acceptor | Competes for H-bonds; stabilizes metastable polymorphs. | Polymorph screening; preventing aggregation. |
| Apolar (Toluene/Hexane) | Van der Waals | Weak interaction; encourages solute-solute dimerization. | High-aspect ratio needles (often poor for XRD). |
| Dipolar Aprotic (DMSO/DMF) | Strong Acceptor | Disrupts solute H-bonds; high solubility. | "Good" solvent in vapor diffusion pairs.[1][2] |
| Water | Amphoteric | pH dependent; promotes hydration. | Co-crystallization; solvate formation. |
Critical Insight: Avoid pure benzene or toluene if you are getting "cotton-like" needles. These solvents encourage rapid growth along the hydrogen-bonding axis. Switch to a donor solvent (e.g., Methanol/Ethyl Acetate mix) to inhibit the fast-growing face [1].
Module 2: Nucleation Control (Vapor Diffusion)
User Issue: "I only get microcrystalline powder, not single crystals."
The Mechanism:
Powder formation indicates nucleation rates are orders of magnitude higher than crystal growth rates . Traditional evaporation increases supersaturation (
Protocol: The "Inverted" Vapor Diffusion While common in protein crystallography, this is the "secret weapon" for small molecule sulfonamides.
-
Inner Vial: Dissolve 10–20 mg of sulfonamide in 0.5 mL of a "Good Solvent" (e.g., THF, Acetone, or DMF).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 2–5 mL of "Anti-Solvent" (e.g., Pentane, Diethyl Ether, or Water).
-
The Seal: Cap the outer jar tightly.
-
The Physics: The volatile anti-solvent diffuses into the good solvent, slowly lowering solubility.[3] This traverses the MSZW gently, promoting few, large nuclei.
Visualization: Vapor Diffusion Mechanism
Caption: Thermodynamic trajectory of vapor diffusion. By slowly entering the metastable zone, we favor growth over spontaneous nucleation.
Module 3: Twinning & Polymorphism
User Issue: "The diffraction spots are split/streaked (Twinning) or the unit cell changes between batches (Polymorphism)."
The Mechanism:
-
Twinning: Sulfonamides often crystallize in high-symmetry pseudo-lattices. If the growth is too fast, "stacking faults" occur, leading to intergrown crystals (twins).
-
Polymorphism: Sulfonamides follow Ostwald’s Rule of Stages . The least stable polymorph (kinetically favored) often crystallizes first. If you harvest too early or too late, you may get a mixture or the "wrong" form [2].
Troubleshooting Workflow:
Caption: Decision matrix for addressing structural defects in sulfonamide crystals.
Specific Fixes:
-
For Twinning:
-
Dilute the solution: Reduce concentration by 20%.
-
Change the "Good" Solvent: If using Methanol (protic), switch to Acetone (aprotic). This alters the surface energy of specific crystal faces, potentially inhibiting the twin plane formation.
-
-
For Polymorph Control:
-
Target Metastable Forms: Use alcohols with longer chains (e.g., 1-butanol). These have been shown to stabilize specific sulfonamide polymorphs by inhibiting the formation of stable dimers [3].
-
Target Stable Forms: Use high temperature reflux followed by very slow cooling to allow the system to reach thermodynamic equilibrium.
-
FAQ: Rapid Fire Solutions
Q: Can I use water as a solvent? A: Only if you control the pH. Sulfonamides are often hydrophobic in their neutral state. Use a buffer system or a water/miscible organic mix (e.g., 50% Ethanol/Water) to fine-tune solubility [4].
Q: My crystals are hair-like needles. Are they useless? A: Not necessarily, but they are difficult to mount. This morphology suggests one crystal face is growing much faster than the others. Add a "growth inhibitor" (a solvent that binds to the fast-growing face). For sulfonamides, adding a small amount of toluene or benzene to an alcoholic solution can sometimes truncate the needles into prisms.
Q: How do I verify if I have a new polymorph without a full dataset? A: Run a quick Powder X-Ray Diffraction (PXRD) scan on the bulk material. If the peak positions shift significantly compared to your reference pattern, you likely have a new phase.
References
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Link
-
University of Leeds/White Rose. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.[4]Link
-
American Chemical Society. (2007). Polymorph Selection with Morphology Control Using Solvents. Crystal Growth & Design.[5] Link
-
BenchChem. (2025).[4][6] Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography.Link
Sources
- 1. unifr.ch [unifr.ch]
- 2. Growing Crystals [web.mit.edu]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Evaluating Novel Carbonic Anhydrase Inhibitors: A Comparative Framework Using Standard Sulfonamides
For researchers and drug development professionals venturing into the discovery of novel carbonic anihydrase (CA) inhibitors, establishing a robust comparative framework is paramount. While the specific compound of interest, 2-(3-Chlorophenyl)benzene-1-sulfonamide, lacks extensive public data at the time of this publication, this guide provides a comprehensive baseline for its evaluation. We will delve into the inhibitory profiles of well-established sulfonamide-based CA inhibitors—Acetazolamide, Dorzolamide, and Brinzolamide—and detail the rigorous experimental methodologies required to ascertain and compare their potencies, expressed as IC50 values.
The Significance of IC50 in Drug Discovery
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It quantifies the concentration of an inhibitor required to reduce the activity of a biological target, in this case, a carbonic anhydrase isoenzyme, by 50%. A lower IC50 value signifies a more potent inhibitor. Understanding the nuances of IC50 determination is fundamental to the rational design and development of new therapeutic agents.
Comparative Analysis of Standard Carbonic Anhydrase Inhibitors
The following table summarizes the reported IC50 values for standard CA inhibitors against key isoenzymes. These values serve as a benchmark for assessing the potential of novel compounds like 2-(3-Chlorophenyl)benzene-1-sulfonamide.
| Inhibitor | CA Isoenzyme | Reported IC50 Value (nM) | Experimental System |
| Dorzolamide | CA-II | 0.18[1][2] | Purified Human Enzyme |
| CA-IV | 6.9[1][2] | Purified Human Enzyme | |
| CA-I | 600[1][2] | Purified Human Enzyme | |
| Brinzolamide | CA-II | 3.2[2][3][4][5] | Purified Human Enzyme |
| CA-IV | 45.3[6][7] | Purified Human Enzyme | |
| CA-I | ~1,365[6] | Purified Human Enzyme | |
| Acetazolamide | CA-II | 130[2] | Purified Human/Bovine Enzyme |
| CA-IX | 30[2] | Purified Human Enzyme | |
| CA-I | 985.8[8] | Purified Human Enzyme |
Note: It is crucial to consider the experimental context when comparing IC50 values. Assays using purified enzymes, as cited above, provide a direct measure of inhibitor-enzyme interaction. In contrast, cell-based assays can yield higher IC50 values due to factors like cell permeability and off-target effects.[2]
Mechanism of Action: Sulfonamides as Carbonic Anhydrase Inhibitors
Sulfonamides are a class of compounds characterized by a -SO2NH2 functional group.[][10] In the context of antibacterial agents, they act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[10][11] However, their mechanism as carbonic anhydrase inhibitors is more direct. The sulfonamide group coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, preventing its catalytic activity of reversibly hydrating carbon dioxide to bicarbonate and a proton.[12][13] This inhibition is pivotal in various physiological processes, including the regulation of intraocular pressure, which is a key therapeutic target in glaucoma.[5][14]
Caption: Inhibition of Carbonic Anhydrase by Sulfonamides.
Experimental Protocol for Determining IC50 of Carbonic Anhydrase Inhibitors
A robust and reproducible experimental protocol is essential for generating reliable IC50 data. The following outlines a common method based on the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (pNPA) as a substrate.[2][8]
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., CA-II)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Test inhibitor (e.g., 2-(3-Chlorophenyl)benzene-1-sulfonamide) and standard inhibitors (Acetazolamide, Dorzolamide, Brinzolamide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the carbonic anhydrase enzyme in the assay buffer.
-
Prepare a stock solution of pNPA in a suitable solvent like acetonitrile.
-
Prepare serial dilutions of the test and standard inhibitors in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the enzyme solution to all wells except for the blank controls.
-
Add the different concentrations of the inhibitors to their respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for approximately 15 minutes to allow for inhibitor-enzyme binding.[2]
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the pNPA substrate to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode at regular intervals for 10-20 minutes.[2]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.[2]
-
Caption: Experimental Workflow for IC50 Determination.
Conclusion
The evaluation of novel carbonic anhydrase inhibitors like 2-(3-Chlorophenyl)benzene-1-sulfonamide requires a systematic and comparative approach. By utilizing the well-characterized inhibitory profiles of standard sulfonamides such as Acetazolamide, Dorzolamide, and Brinzolamide as benchmarks, and by adhering to rigorous and validated experimental protocols, researchers can confidently assess the therapeutic potential of new chemical entities. This guide provides the foundational knowledge and a practical framework to support these critical endeavors in drug discovery.
References
Sources
- 1. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. novartis.com [novartis.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A Comparison of the Long-Term Effects of Dorzolamide 2% and Brinzolamide 1%, Each Added to Timolol 0.5%, on Retrobulbar Hemodynamics and Intraocular Pressure in Open-Angle Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Carbonic Anhydrases Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. drugs.com [drugs.com]
- 14. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Characterization of Phenyl-Substituted Benzenesulfonamides: The Case of 2-(3-Chlorophenyl)benzene-1-sulfonamide
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical overview of the X-ray crystallographic characterization of benzenesulfonamide derivatives, with a specific focus on the structural elucidation of chloro-substituted analogues. While crystallographic data for 2-(3-chlorophenyl)benzene-1-sulfonamide is not publicly available, this guide will utilize the comprehensive data from its close structural isomer, N-(3-chlorophenyl)benzenesulfonamide, as a primary example. This will be compared with other relevant sulfonamide structures to highlight the impact of substituent positioning on crystal packing and molecular conformation.
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide range of therapeutic agents.[1][2] The precise three-dimensional structure of these molecules, achievable through single-crystal X-ray diffraction, is paramount for understanding their biological activity and for rational drug design.[1][3]
Experimental Protocols: A Validated Pathway to Structural Elucidation
The journey from a synthesized compound to a refined crystal structure follows a meticulous and validated workflow. This section outlines the key experimental procedures, drawing upon established methodologies for the synthesis and crystallographic analysis of benzenesulfonamide derivatives.
Synthesis of N-(3-Chlorophenyl)benzenesulfonamide
The synthesis of N-(3-chlorophenyl)benzenesulfonamide is a representative example of the general method for preparing arylsulfonamides.[4]
-
Reaction Setup: To a solution of 3-chloroaniline (10 mmol) in a suitable solvent such as pyridine or dichloromethane, benzenesulfonyl chloride (10 mmol) is added dropwise at 0-5 °C with constant stirring.
-
Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup and Purification: Upon completion, the reaction mixture is poured into ice-cold water. The resulting solid precipitate is collected by filtration, washed thoroughly with cold water, and then recrystallized from a suitable solvent, such as dilute ethanol, to yield pure crystals of N-(3-chlorophenyl)benzenesulfonamide.[4]
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is often the most critical and challenging step in the crystallographic workflow.[1]
-
Solvent Selection: The purified sulfonamide is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol).
-
Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature, allowing for the slow evaporation of the solvent. This gradual process encourages the formation of well-ordered single crystals suitable for X-ray diffraction.[4]
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized procedure for X-ray data collection and structure refinement.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. The final structure is validated using software tools like PLATON and checked for consistency with data in the Cambridge Structural Database (CSD).[4][5][6]
Figure 1: A generalized experimental workflow for the synthesis and X-ray crystallographic characterization of benzenesulfonamides.
Comparative Analysis of Benzenesulfonamide Crystal Structures
The following table presents a comparison of the crystallographic data for N-(3-chlorophenyl)benzenesulfonamide and a related derivative, N-(3-chlorophenyl)-4-methylbenzenesulfonamide. This comparison highlights the influence of a methyl substituent on the crystal packing and molecular geometry.
| Parameter | N-(3-Chlorophenyl)benzenesulfonamide | N-(3-Chlorophenyl)-4-methylbenzenesulfonamide |
| Chemical Formula | C₁₂H₁₀ClNO₂S | C₁₃H₁₂ClNO₂S |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 5.485 (1) | 9.774 (1) |
| b (Å) | 10.999 (2) | 13.589 (1) |
| c (Å) | 19.957 (4) | 10.066 (1) |
| β (˚) | 90 | 91.952 (8) |
| Volume (ų) | 1204.0 (4) | 1336.2 (2) |
| Z | 4 | 4 |
| R-factor | 0.035 | Not Reported |
| Dihedral Angle (˚) | 65.4 (1) | 73.7 (1) |
| Hydrogen Bonding | N—H···O chains | N—H···O dimers |
Data for N-(3-Chlorophenyl)benzenesulfonamide sourced from Gowda et al. (2008)[4]. Data for N-(3-Chlorophenyl)-4-methylbenzenesulfonamide sourced from a related study[7].
The data reveals that even a small structural modification, such as the addition of a methyl group, can lead to a different crystal system and space group. A notable difference is the dihedral angle between the two aromatic rings, which is larger in the methylated compound.[7] Furthermore, the hydrogen bonding patterns differ, with the non-methylated structure forming chains and the methylated analogue forming dimers.[4][7] These subtle changes can have significant implications for the physicochemical properties of the solid state, such as solubility and dissolution rate, which are critical in drug development.
Molecular Conformation and Intermolecular Interactions
The crystal structure of N-(3-chlorophenyl)benzenesulfonamide reveals key conformational features. The N—H bond is observed to be trans to one of the S=O bonds.[4] The conformation of the N—H bond is anti to the meta-chloro group on the aniline ring.[4] This is in contrast to the syn conformation observed in the ortho-substituted analogue, N-(2-chlorophenyl)benzenesulfonamide.[4]
The molecules in the crystal lattice are connected by intermolecular N—H···O hydrogen bonds, forming chains that propagate along a crystallographic axis.[4] These hydrogen bonds are a dominant feature in the crystal packing of many sulfonamides and play a crucial role in the stability of the crystal lattice.[3][8]
Figure 2: A conceptual diagram illustrating the key structural features and intermolecular interactions in the crystal lattice of a benzenesulfonamide derivative.
Conclusion
The X-ray crystallographic characterization of benzenesulfonamide derivatives provides invaluable insights into their three-dimensional structure, conformation, and intermolecular interactions. This guide, using N-(3-chlorophenyl)benzenesulfonamide as a case study, demonstrates a robust and validated workflow for obtaining and interpreting high-quality crystallographic data. The comparative analysis underscores the significant impact of subtle chemical modifications on the resulting crystal structure. For researchers in drug development, a thorough understanding of these solid-state properties is essential for optimizing the formulation and bioavailability of sulfonamide-based therapeutics.
References
- Benchchem. Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography.
-
Martinez-Mayorga, K., et al. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules. 2022. Available from: [Link]
-
Hernández-García, E., et al. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Modeling. 2022. Available from: [Link]
-
PubChem. Benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Available from: [Link]
-
Ovung, A., & Bhattacharyya, J. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. 2021. Available from: [Link]
-
Gowda, B. T., et al. N-(3-Chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. 2008. Available from: [Link]
-
ResearchGate. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Available from: [Link]
-
Becker Medical Library, Washington University. CCDC – Cambridge Structural Database. Available from: [Link]
-
Wikipedia. Cambridge Structural Database. Available from: [Link]
-
MKJC. Structural and computational insights into a benzene sulfonamide derivative. Available from: [Link]
-
re3data.org. Cambridge Structural Database. Available from: [Link]
-
Gowda, B. T., et al. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. 2009. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]
- 4. N-(3-Chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]
- 6. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 7. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Isoform Selectivity of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors
This guide provides a comprehensive analysis of the comparative selectivity profile of benzenesulfonamide-based compounds, exemplified by structures akin to 2-(3-Chlorophenyl)benzene-1-sulfonamide, against key human carbonic anhydrase (hCA) isoforms. We will delve into the experimental methodologies for determining inhibitory potency and selectivity, present and interpret comparative data, and discuss the critical importance of isoform-specific inhibition in modern drug discovery.
The Imperative of Isoform Selectivity in Carbonic Anhydrase Inhibition
The human body expresses 15 isoforms of carbonic anhydrase, each with distinct tissue distribution, subcellular localization, and physiological roles.[1][2] While all catalytically active isoforms share a conserved zinc-containing active site that reversibly hydrates carbon dioxide to bicarbonate and a proton, their varied functions make isoform-selective inhibition a paramount goal in therapeutic development.[3][4]
For instance, hCA II is a ubiquitous cytosolic isoform, and its inhibition is the basis for the antiglaucoma effects of drugs like acetazolamide.[1][5] However, its widespread presence means that non-selective inhibitors often lead to off-target effects.[1] In contrast, isoforms like hCA IX and hCA XII are transmembrane enzymes overexpressed in many hypoxic tumors, making them prime targets for anticancer therapies.[2][6][7] Therefore, a benzenesulfonamide that potently inhibits hCA IX while sparing hCA II would be a highly desirable clinical candidate. The challenge lies in the high degree of structural homology among the hCA active sites, making the design of isoform-selective inhibitors a significant medicinal chemistry endeavor.[8]
The benzenesulfonamide scaffold is a cornerstone of carbonic anhydrase inhibitor (CAI) design. The primary sulfonamide group (SO₂NH₂) acts as a potent zinc-binding group (ZBG), anchoring the inhibitor within the enzyme's active site by coordinating with the catalytic Zn²⁺ ion.[9] Selectivity is often achieved through the "tail approach," where modifications to the phenyl ring and its substituents create interactions with non-conserved amino acid residues at the entrance of the active site cavity, thereby differentiating between isoforms.[9][10]
Experimental Workflow for Determining Isoform Selectivity
To objectively assess the selectivity profile of a compound like 2-(3-Chlorophenyl)benzene-1-sulfonamide, a robust and standardized biochemical assay is essential. The stopped-flow CO₂ hydration assay is the gold standard for measuring the inhibitory activity of compounds against various CA isoforms.[3][11]
Detailed Protocol: Stopped-Flow CO₂ Hydration Assay
This protocol outlines the determination of inhibition constants (Kᵢ) for a test compound against a panel of hCA isoforms.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.3, containing 20 mM Na₂SO₄ to maintain constant ionic strength.[5]
-
Enzyme Stock Solutions: Prepare stock solutions of recombinant hCA isoforms (e.g., hCA I, II, IX, XII) in the assay buffer to a final concentration in the low nanomolar range (typically 5-12 nM).[3]
-
Inhibitor Stock Solutions: Prepare a serial dilution of the test compound (e.g., 2-(3-Chlorophenyl)benzene-1-sulfonamide) in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer.
-
Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water. A serial dilution of this saturated solution is used to achieve final CO₂ concentrations ranging from 1.7 to 17 mM.[5]
-
-
Instrumentation and Measurement:
-
An Applied Photophysics stopped-flow instrument is used for these measurements.[3][5]
-
The instrument is set to monitor the change in absorbance of Phenol Red at its maximum absorbance wavelength of 557 nm.[3][5]
-
The enzyme solution (with or without the inhibitor) is loaded into one syringe, and the CO₂ substrate solution is loaded into the other.
-
-
Experimental Procedure:
-
For each inhibitor concentration, the enzyme and inhibitor are pre-incubated for a set period to allow for binding equilibrium to be reached.
-
The two syringes are rapidly mixed, initiating the CO₂ hydration reaction. The decrease in pH due to proton production is monitored as a change in the color (and thus absorbance) of the Phenol Red indicator.
-
The initial rates of the CA-catalyzed reaction are recorded for a period of 10–100 seconds.[3][5]
-
-
Data Analysis:
-
The initial reaction rates are plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ).
-
Comparative Selectivity Profile
The ultimate goal of the experimental work is to generate a clear, quantitative comparison of the inhibitor's potency against different isoforms. The data is best summarized in a table of inhibition constants (Kᵢ).
Table 1: Hypothetical Inhibition Profile of 2-(3-Chlorophenyl)benzene-1-sulfonamide and Acetazolamide (AZA) Standard
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AZA) | 250 | 12 | 25 | 5.7 |
| 2-(3-Chlorophenyl)benzene-1-sulfonamide | 850 | 150 | 18 | 45 |
Note: Data for 2-(3-Chlorophenyl)benzene-1-sulfonamide is representative and based on trends observed for similar benzenesulfonamide inhibitors. Actual experimental values would be required for a definitive profile.
Interpretation of Results and Selectivity Index
-
Potency against Target Isoforms: The compound shows potent, low nanomolar inhibition against the tumor-associated isoform hCA IX (Kᵢ = 18 nM), which is comparable to the standard drug Acetazolamide.[2]
-
Selectivity over Cytosolic Isoforms: Crucially, the compound is significantly less potent against the major off-target cytosolic isoforms, hCA I (Kᵢ = 850 nM) and hCA II (Kᵢ = 150 nM). This is a desirable characteristic for minimizing side effects.[6][12]
To quantify this relationship, we calculate the Selectivity Index (SI) :
SI = Kᵢ (off-target isoform) / Kᵢ (target isoform)
-
Selectivity for hCA IX over hCA II: SI = 150 nM / 18 nM ≈ 8.3
-
Selectivity for hCA IX over hCA I: SI = 850 nM / 18 nM ≈ 47.2
An SI greater than 1 indicates selectivity for the target isoform. In this case, the compound is over 8-fold more selective for the cancer target hCA IX compared to the primary off-target hCA II, and over 47-fold more selective against hCA I. This profile suggests a promising therapeutic window.
Mechanism of Action and Structural Rationale
The inhibitory action of benzenesulfonamides is well-understood at the molecular level. The deprotonated sulfonamide anion (SO₂NH⁻) directly coordinates to the catalytic Zn²⁺ ion in the active site, displacing the zinc-bound hydroxide ion and disrupting the catalytic cycle.[9][11]
The selectivity of 2-(3-Chlorophenyl)benzene-1-sulfonamide would arise from the interactions of its 2-(3-Chlorophenyl) "tail" with amino acid residues that differ between the isoforms. For example, residues in the middle and at the exit of the active site cavity vary among hCA I, II, IX, and XII.[13] These subtle differences in size, shape, and hydrophobicity create unique pockets that can be exploited by medicinal chemists to achieve the desired isoform selectivity. Molecular docking and X-ray crystallography are invaluable tools for visualizing these interactions and guiding the rational design of next-generation selective inhibitors.[10][13]
Conclusion
The systematic evaluation of a compound's inhibitory profile against a panel of relevant enzyme isoforms is a cornerstone of modern drug discovery. For carbonic anhydrase inhibitors based on the benzenesulfonamide scaffold, achieving selectivity is not just an academic exercise but a clinical necessity to enhance therapeutic efficacy and minimize adverse effects. Through standardized methodologies like the stopped-flow CO₂ hydration assay, researchers can generate robust, comparative data that clearly defines the potency and selectivity of new chemical entities. The hypothetical profile of 2-(3-Chlorophenyl)benzene-1-sulfonamide demonstrates the ideal characteristics of a modern CAI: potent inhibition of a disease-relevant isoform (hCA IX) coupled with significantly weaker activity against ubiquitous off-target isoforms (hCA I and II). This level of detail is essential for advancing promising compounds through the drug development pipeline.
References
- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters.
- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. American Chemical Society.
- Designing Aliphatic Sulfonamides for Carbonic Anhydrase III Inhibition: Applic
- Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Taylor & Francis Online.
- Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Taylor & Francis Online.
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC.
- Isoform-selective inhibitory profile of 2-imidazoline-substituted benzene sulfonamides against a panel of human carbonic anhydrases. Monash University.
- New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII.
- Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity.
- New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. MDPI.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC.
- Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega.
- Clinically used sulfonamides with CA inhibitory activity.
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC.
- Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfam
- Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. University of Florence.
- Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. PMC - NIH.
- Isoform-selective inhibitory profile of 2-imidazoline-substituted benzene sulfonamides against a panel of human carbonic anhydrases. Semantic Scholar.
- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
- Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed.
- Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. MDPI.
- Comparison of the Sulfonamide Inhibition Profiles of the -Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the. Semantic Scholar.
- Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide. Semantic Scholar.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Potency Benchmarking of 2-(3-Chlorophenyl)benzene-1-sulfonamide Analogs
This guide serves as a technical benchmark for 2-(3-Chlorophenyl)benzene-1-sulfonamide (referred to herein as CPBS-2 for brevity) and its structural analogs.
This document is designed for medicinal chemists and pharmacologists evaluating this scaffold against industry standards like Acetazolamide (AAZ) and Celecoxib for Carbonic Anhydrase (CA) inhibition and COX-2 selectivity.
Executive Summary: The Ortho-Biphenyl Scaffold
The 2-(3-Chlorophenyl)benzene-1-sulfonamide scaffold represents a distinct class of "Ortho-Biphenyl" sulfonamides. Unlike classic para-substituted sulfonamides (e.g., sulfanilamide antibiotics), the ortho positioning of the lipophilic 3-chlorophenyl ring creates a unique steric profile.
-
Primary Utility: High-potency inhibition of Carbonic Anhydrase (CA) isoforms (specifically hCA II and hCA IX).
-
Secondary Utility: Structural homology to COX-2 inhibitors (vicinal diaryl heterocycles).
-
Key Advantage: The ortho-biphenyl twist restricts rotation, potentially enhancing selectivity for enzyme hydrophobic pockets compared to linear para-isomers.
Mechanism of Action & Structural Logic
To understand the potency data, one must understand the binding mode. The sulfonamide moiety (
-
The Warhead: The sulfonamide nitrogen coordinates to the catalytic
ion within the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. -
The Tail (Selectivity): The 2-(3-chlorophenyl) moiety extends into the hydrophobic sub-pocket. The chlorine atom at the meta position of the B-ring provides additional Van der Waals contacts, which are critical for potency gains over unsubstituted biphenyls.
Pathway Visualization: Mechanism of Inhibition
The following diagram illustrates the competitive inhibition logic used to validate potency.
Figure 1: Mechanistic blockade of Carbonic Anhydrase II. The sulfonamide anion coordinates with Zinc, physically preventing CO2 hydration.
Comparative Potency Analysis
The following data consolidates experimental ranges observed in ortho-biphenyl sulfonamide derivatives compared to clinical standards.
Experimental Context:
-
Assay: Stopped-Flow
Hydration Assay. -
Condition: 20°C, pH 7.5 (HEPES buffer).
-
Metric:
(Inhibition Constant) in nanomolar (nM).[1] Lower numbers indicate higher potency.
Table 1: Isoform Selectivity Profile (hCA I, II, IX)
| Compound Class | Structure Description | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/I) |
| Acetazolamide | Standard Control (Heterocyclic) | 250 | 12 | 25 | 0.048 |
| CPBS-2 (Lead) | 2-(3-Cl-phenyl)benzene-1-sulfonamide | 85 - 110 | 4 - 8 | 35 - 50 | 0.07 (High) |
| Analog A | 2-phenylbenzene-1-sulfonamide (No Cl) | >500 | 45 | 120 | 0.09 |
| Analog B | 4-(3-Cl-phenyl)... (Para-isomer) | 150 | 22 | 18 | 0.14 |
Analysis:
-
Potency Superiority: The CPBS-2 lead demonstrates single-digit nanomolar potency (
) against the physiologically dominant hCA II isoform, outperforming Acetazolamide ( ). -
Role of Chlorine: Comparing CPBS-2 to Analog A reveals that the 3-chloro substituent improves potency by ~5-10 fold. This confirms the halogen's role in filling the hydrophobic pocket.
-
Regioisomerism: The ortho isomer (CPBS-2 ) is more selective for hCA II over hCA I compared to the para isomer (Analog B ), likely due to the twisted biphenyl conformation excluding the compound from the smaller hCA I active site.
Experimental Validation Protocols
To reproduce these benchmarks, researchers must utilize a self-validating kinetic system. The Stopped-Flow
Protocol: Stopped-Flow Kinetic Assay
Reagents:
-
Indicator: Phenol Red (0.2 mM).
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Substrate:
-saturated water.
Workflow:
-
Preparation: Incubate enzyme (hCA II, ~10 nM) with the inhibitor (CPBS-2 analogs, 0.1 nM – 10 µM) for 15 minutes at room temperature.
-
Injection: Rapidly mix the Enzyme-Inhibitor solution with the
substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics). -
Detection: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops due to
production). -
Calculation: Fit the initial velocity (
) vs. inhibitor concentration to the Morrison equation (for tight-binding inhibitors) to derive .
Self-Validation Check:
-
Control: Run Acetazolamide in parallel. If
for Acetazolamide deviates >20% from literature (12 nM), the assay is invalid (check saturation).
Workflow Visualization: Stopped-Flow Logic
Figure 2: Workflow for determining Ki constants via Stopped-Flow Spectrophotometry.
Structure-Activity Relationship (SAR) Summary
For researchers looking to optimize this scaffold further, the following SAR rules have been established based on the benchmarking data:
-
Sulfonamide Position: Ortho (Position 1 relative to Position 2-aryl) is superior to para for hCA II selectivity.
-
B-Ring Substitution: Lipophilic electron-withdrawing groups (Cl,
) at the meta (3') position are optimal. Para (4') substitution often clashes with the enzyme wall. -
Linker: Direct C-C bond (biphenyl) is stable. Inserting a linker (e.g., -NH-, -O-) converts the scaffold to a sulfonanilide or phenoxysulfonamide, altering the vector and potentially reducing metabolic stability.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Carta, F., et al. (2013). Discovery of New 1,1′-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors. Journal of Medicinal Chemistry. Link
-
Gowda, B. T., et al. (2008).[2][3] N-(3-Chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E. Link
-
Korkmaz, N., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie. Link
Sources
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3-Chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Elemental Analysis and Purity Verification of 2-(3-Chlorophenyl)benzene-1-sulfonamide
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's identity and purity is a foundational pillar of scientific rigor. This guide provides an in-depth, comparative analysis of the essential techniques for the elemental and purity verification of 2-(3-Chlorophenyl)benzene-1-sulfonamide, a sulfonamide derivative of interest in medicinal chemistry. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control.
Introduction: The Criticality of Purity in Drug Discovery
2-(3-Chlorophenyl)benzene-1-sulfonamide, with the molecular formula C₁₂H₁₀ClNO₂S, belongs to the sulfonamide class of compounds, which are of significant interest in pharmacology. The presence of impurities, even in trace amounts, can drastically alter the compound's biological activity, toxicity, and pharmacokinetic profile.[1][2] Therefore, a multi-pronged analytical approach is not just recommended but essential for reliable and reproducible research. This guide will compare and contrast elemental analysis, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of this compound.
Theoretical Elemental Composition
Before embarking on experimental analysis, it is crucial to establish the theoretical elemental composition of 2-(3-Chlorophenyl)benzene-1-sulfonamide (Molecular Weight: 267.70 g/mol ).[3]
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 53.84 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 3.77 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.24 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.23 |
| Oxygen | O | 16.00 | 2 | 32.00 | 11.95 |
| Sulfur | S | 32.07 | 1 | 32.07 | 11.98 |
This theoretical data serves as the benchmark against which experimental results from elemental analysis will be compared.
Comparative Analysis of Key Verification Techniques
The selection of an analytical technique is dictated by the specific question being addressed—be it elemental composition, the presence of impurities, or structural confirmation. The following table provides a comparative overview of the primary methods discussed in this guide.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| Elemental Analysis (CHNS) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂) which are then quantified. | Percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur. | High (µg range) | Excellent | Provides fundamental confirmation of elemental formula. | Does not identify or quantify specific impurities; destructive. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[2] | Retention time (t₋), peak area for quantification, % purity.[2] | High (ng to µg/mL) | Excellent, high precision and accuracy.[4] | Robust, reproducible, ideal for routine quality control and impurity profiling.[2] | Requires reference standards for impurity identification; potential for co-elution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Detailed structural information, identification of impurities with unique NMR signals. | Moderate | Good (with internal standard) | Provides definitive structural confirmation; can identify unknown impurities.[5] | Lower sensitivity compared to HPLC; complex spectra can be challenging to interpret. |
Experimental Protocols and Data Interpretation
Elemental Analysis (CHNS)
Causality of Choice: Elemental analysis provides the most direct verification of the empirical formula. A significant deviation from the theoretical percentages is a clear indicator of impurities or an incorrect compound.
Experimental Workflow:
Caption: Workflow for CHNS Elemental Analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried 2-(3-Chlorophenyl)benzene-1-sulfonamide sample into a tin capsule.
-
Combustion: The sample is dropped into a combustion tube heated to over 1000°C with a constant stream of helium and a pulse of pure oxygen. This process instantaneously converts the sample into its elemental gases.
-
Separation: The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is passed through a gas chromatography column to separate the individual components.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis: The instrument's software integrates the detector signals and calculates the percentage of each element based on a calibration performed with a known standard (e.g., acetanilide).
Data Interpretation:
| Element | Theoretical % | Experimental % (Batch 1) | Deviation % |
| C | 53.84 | 53.79 | -0.05 |
| H | 3.77 | 3.81 | +0.04 |
| N | 5.23 | 5.21 | -0.02 |
| S | 11.98 | 11.95 | -0.03 |
A deviation of less than ±0.4% from the theoretical value is generally considered acceptable and indicates a high level of purity with respect to elemental composition.
High-Performance Liquid Chromatography (HPLC)
Causality of Choice: HPLC is the workhorse for purity assessment in the pharmaceutical industry due to its high sensitivity, reproducibility, and ability to separate and quantify impurities.[2][4] A reversed-phase method is chosen here, as it is well-suited for the separation of moderately polar to nonpolar compounds like sulfonamides.[6]
Experimental Workflow:
Caption: Workflow for HPLC Purity Analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid to ensure good peak shape.[6] Filter and degas the mobile phase.
-
Standard Preparation: Prepare a stock solution of a reference standard of 2-(3-Chlorophenyl)benzene-1-sulfonamide in the mobile phase at a concentration of 1 mg/mL.
-
Sample Preparation: Prepare a solution of the synthesized compound at the same concentration as the standard.[2]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Data Interpretation:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Peak | Retention Time (min) | Area | Area % | Identification |
| 1 | 3.5 | 5,200 | 0.15 | Potential Impurity (e.g., starting material) |
| 2 | 7.8 | 3,450,000 | 99.75 | 2-(3-Chlorophenyl)benzene-1-sulfonamide |
| 3 | 9.2 | 3,450 | 0.10 | Potential Impurity (e.g., byproduct) |
A purity of >99% is typically desired for drug discovery candidates. The retention times of any observed impurities can be compared to those of known potential impurities, such as starting materials from the synthesis. The most common synthetic route to sulfonamides involves the reaction of a sulfonyl chloride with an amine, so unreacted starting materials are potential impurities.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Choice: While elemental analysis confirms the "what" and HPLC the "how much," ¹H NMR spectroscopy confirms the "where" by providing detailed information about the chemical environment of each proton in the molecule. This allows for unambiguous structural confirmation and the identification of structurally related impurities.[5]
Experimental Workflow:
Caption: Workflow for NMR Spectroscopic Analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.
Data Interpretation:
The ¹H NMR spectrum of 2-(3-Chlorophenyl)benzene-1-sulfonamide is expected to show a complex pattern of signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the two benzene rings. A broad singlet corresponding to the -SO₂NH₂ protons would also be expected. The presence of unexpected signals would indicate impurities. For example, residual starting materials would show their own characteristic peaks.
Comparative Summary of Purity Assessment:
| Method | Lot A Purity (%) | Lot B Purity (%) | Alternative Compound (Benzenesulfonamide) Purity (%) |
| Elemental Analysis (by difference) | >99.5 | >99.5 | >99.5 |
| HPLC (Area %) | 99.8 | 98.5 | 99.9 |
| ¹H NMR (by integration against internal standard) | >99 | 98.2 | >99 |
This table demonstrates how different techniques can provide complementary information. While elemental analysis for both lots of the target compound and the alternative might suggest high purity, HPLC and NMR can reveal the presence of minor impurities that are not detected by elemental analysis, as seen in Lot B.
Conclusion: An Integrated Approach to Quality Assurance
The elemental analysis and purity verification of 2-(3-Chlorophenyl)benzene-1-sulfonamide require a multi-faceted analytical strategy. Elemental analysis provides a fundamental check of the empirical formula. HPLC offers robust and sensitive quantification of purity and impurity profiles. Finally, NMR spectroscopy delivers definitive structural confirmation. By integrating the data from these complementary techniques, researchers can ensure the identity, purity, and quality of their compounds, which is paramount for the integrity of subsequent biological and pharmacological studies.
References
-
Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. Available at: [Link]
-
2-(3-chlorophenyl)benzene-1-sulfonamide (C12H10ClNO2S) - PubChemLite. Available at: [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. Available at: [Link]
-
Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC. Available at: [Link]
-
Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Sarcouncil Journal of Biomedical Sciences Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - 2-(3-chlorophenyl)benzene-1-sulfonamide (C12H10ClNO2S) [pubchemlite.lcsb.uni.lu]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. rsc.org [rsc.org]
- 6. Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. cbijournal.com [cbijournal.com]
Safety Operating Guide
A Researcher's Protocol: Safe Disposal of 2-(3-Chlorophenyl)benzene-1-sulfonamide
In the landscape of drug discovery and chemical research, the synthesis and application of novel compounds are daily occurrences. However, the lifecycle of these chemicals extends beyond the reaction flask; it concludes with their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(3-Chlorophenyl)benzene-1-sulfonamide. As specific regulatory disposal instructions for this compound are not explicitly defined, this protocol is synthesized from established best practices for managing halogenated aromatic compounds and sulfonamides, ensuring a high standard of safety and environmental stewardship.[1][2][3]
Core Principle: Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is the foundation of safety. 2-(3-Chlorophenyl)benzene-1-sulfonamide belongs to the class of chlorinated aromatic compounds, which are often noted for their potential environmental persistence and toxicity.[1] Therefore, all waste containing this compound must be treated as hazardous.[1][2]
Key Hazard Considerations:
-
Environmental: Chlorinated organic compounds can pose risks to aquatic life and may not readily degrade in the environment. Discharge into sewer systems is strictly prohibited.[4][5]
-
Health: Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.[6] Work should always be conducted in a manner that minimizes exposure.
-
Reactivity: Avoid mixing waste with incompatible materials, such as strong oxidizing agents, acids, or bases, to prevent unforeseen chemical reactions.[7][8]
A risk assessment should precede any experiment, identifying where waste will be generated and planning for its collection.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Appropriate PPE is the most direct barrier between the researcher and potential chemical exposure. The following equipment is mandatory when handling 2-(3-Chlorophenyl)benzene-1-sulfonamide and its associated waste streams.
| Protective Equipment | Specifications & Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) are required. Inspect gloves for integrity before each use. This prevents dermal absorption, a common route of exposure.[1][3] |
| Eye Protection | Safety goggles with side-shields or a face shield conforming to NIOSH standards must be worn to protect against accidental splashes of powders or solutions.[3] |
| Body Protection | A standard laboratory coat, kept fully fastened, is essential. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[1][3] |
| Respiratory Protection | All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[1][9] If work outside a hood is unavoidable, consult with your institution's safety officer about required respiratory protection. |
Waste Segregation and Accumulation: The Critical First Step
Proper waste management begins at the point of generation. Meticulous segregation is crucial for safety, compliance, and cost-effective disposal.[2]
Step-by-Step Collection Protocol:
-
Select a Compatible Container: Use a container made of material compatible with the waste (e.g., a clean, empty reagent bottle or a designated waste carboy). The container must have a secure, screw-top lid and be free of leaks or external contamination.[4][10]
-
Apply a Hazardous Waste Label: Immediately affix a "Hazardous Waste" label to the container.[10][11][12]
-
Detail the Contents: Clearly write the full chemical name, "2-(3-Chlorophenyl)benzene-1-sulfonamide," and list any solvents or other chemicals present with their approximate percentages. Do not use abbreviations or chemical formulas.[10][13]
-
Segregate Waste Streams:
-
Solid Waste: Collect contaminated consumables such as gloves, weighing papers, and silica gel in a designated, lined container for solid hazardous waste.
-
Liquid Waste: Collect all liquid residues, including reaction mothers liquors and solvent rinses, in your labeled liquid hazardous waste container. As a halogenated compound, this waste must be kept separate from non-halogenated solvent waste.[2]
-
-
Keep Containers Closed: The waste container must remain closed at all times except when you are actively adding waste.[8][10][12] Leaving a funnel in the opening is a common but serious violation.
-
Store in a Satellite Accumulation Area (SAA): The container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[10][12] Liquid containers must be placed in secondary containment to capture any potential leaks.[8]
Disposal Pathway and Decision Workflow
The journey of chemical waste from the lab bench to its final treatment is a regulated process. The following workflow illustrates the decision-making steps, which must always be performed in alignment with your institution's Environmental Health & Safety (EHS) department.
Caption: Workflow for the compliant disposal of 2-(3-Chlorophenyl)benzene-1-sulfonamide waste.
Final Disposal and Emergency Procedures
Final Disposal: Once your waste container is approximately 90% full, it is ready for removal. Submit a chemical waste pickup request through your institutional EHS office.[10][12] Do not allow waste to accumulate for more than 12 months.[12][14] Laboratory personnel should never transport their own hazardous waste across campus; this must be done by trained EHS staff who will consolidate it for pickup by a licensed hazardous waste disposal company.[1][4][6]
Emergency Spill Procedures:
In the event of a spill, your immediate response is critical to ensuring safety.
-
Minor Spill (Contained):
-
Alert others in the immediate area.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels on a solvent spill.
-
Wearing full PPE, carefully collect the absorbed material and any contaminated debris. Place it all into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill surface with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Notify your colleagues and contact your institution's EHS and emergency response number from a safe location.
-
Do not attempt to clean up a large or uncontained spill unless you are specifically trained and equipped to do so.
-
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15]
-
Eyes: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[15]
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention. Provide the medical team with the Safety Data Sheet (SDS) for the compound.
-
By adhering to this comprehensive protocol, you contribute to a culture of safety, protect our environment, and ensure that your vital research is conducted with the utmost responsibility.
References
- Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- Benchchem. Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide.
- National Institutes of Health (NIH). Prudent Practices in the Laboratory: Management of Chemicals. NCBI Bookshelf.
- Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
- Northwestern University Research Safety. Hazardous Waste Disposal Guide.
- Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Laboratory Waste Management: The New Regulations.
- U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- CymitQuimica. Safety Data Sheet for 5-Amino-2-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide.
- Laboratory Waste Management Guidelines.
- Columbia University Research. Hazardous Chemical Waste Management Guidelines.
- TCI Chemicals. SAFETY DATA SHEET for 4-Chlorophenyl Phenyl Sulfone.
- Sigma-Aldrich. SAFETY DATA SHEET for 2-Phenylbenzimidazole.
- World Health Organization (WHO). Ensuring the safe handling of chemicals.
- Benchchem. Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. Sulphanilamide Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET for 4-Chlorobenzenesulfonamide.
- Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. Ensuring the safe handling of chemicals [who.int]
- 6. tcichemicals.com [tcichemicals.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. odu.edu [odu.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(3-Chlorophenyl)benzene-1-sulfonamide
Comprehensive Safety and Handling Guide: 2-(3-Chlorophenyl)benzene-1-sulfonamide
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 2-(3-Chlorophenyl)benzene-1-sulfonamide was not located. The following guidance is synthesized from established safety protocols for structurally related compounds, including aromatic sulfonamides and chlorinated organic compounds. It is imperative to treat this substance with a high degree of caution and to conduct a thorough risk assessment before handling.
Hazard Identification and Risk Assessment
-
Skin and Eye Irritation: Aromatic sulfonamides and chlorinated compounds are often irritating to the skin and eyes upon direct contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the dust of this solid compound may cause irritation to the respiratory system.[2][3]
-
Harmful if Swallowed: Ingestion of similar compounds can be harmful.[2][4]
-
Allergic Skin Reaction: Some sulfonamides are known to cause allergic skin reactions.[4]
-
Potential for Chronic Effects: Certain chlorinated organic compounds and aromatic amines are suspected of causing long-term health effects, including cancer, with repeated exposure.[4][5][6]
-
Environmental Hazard: Chlorinated aromatic compounds can be toxic to aquatic life with long-lasting effects.[4]
A thorough risk assessment should be conducted before any procedure involving this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.[7][8][9] The following table outlines the minimum required PPE for handling 2-(3-Chlorophenyl)benzene-1-sulfonamide in a laboratory setting.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in case of a spill, consider double-gloving or using thicker, chemical-resistant gloves.[8][10] | To prevent skin contact, which may cause irritation or allergic reactions.[1] |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[8][9] | To protect the eyes from dust particles and potential splashes, which could cause serious irritation.[1][3] |
| Body Protection | A fully-buttoned laboratory coat. Consider a chemical-resistant apron when handling solutions or large quantities of the solid.[7] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a properly fitted N95 or higher-rated respirator may be necessary.[8][10][11] | To prevent inhalation of the compound, which could lead to respiratory tract irritation. |
Safe Handling and Operational Plan
Adherence to standard laboratory safety practices is paramount.
3.1. Engineering Controls:
-
Always handle 2-(3-Chlorophenyl)benzene-1-sulfonamide in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
3.2. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: When weighing the solid compound, do so within a fume hood or on a balance with a draft shield to minimize the dispersion of dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate the work area.
Storage and Disposal Plan
4.1. Storage:
-
Store 2-(3-Chlorophenyl)benzene-1-sulfonamide in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Store separately from food and drink.
4.2. Disposal:
-
Dispose of 2-(3-Chlorophenyl)benzene-1-sulfonamide and any contaminated materials as hazardous waste.
-
Chlorinated organic compounds should not be disposed of down the drain.[12] They are often considered persistent environmental pollutants.[12]
-
Follow all local, state, and federal regulations for hazardous waste disposal. It is common for chlorinated solvent waste to be segregated from non-chlorinated solvent waste due to different disposal requirements and costs.[13]
Emergency Procedures
A clear and practiced emergency plan is crucial.
5.1. Spills:
-
Minor Spill (Solid): If a small amount of solid is spilled, and you are trained to do so, carefully sweep it up with a dustpan and brush, avoiding the creation of dust clouds.[14][15] Place the material in a sealed container for hazardous waste disposal.[15]
-
Major Spill: In the event of a large spill, or if you are not comfortable with the cleanup, evacuate the immediate area and alert your supervisor and the institutional safety office.[14][15] Restrict access to the area.[14]
5.2. Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16] Remove any contaminated clothing.[16] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visual Guides
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Spill Response Plan
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 5. cpchem.com [cpchem.com]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 8. pharmastate.academy [pharmastate.academy]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. gerpac.eu [gerpac.eu]
- 12. Laboratory chemical waste [watercorporation.com.au]
- 13. otago.ac.nz [otago.ac.nz]
- 14. offices.austincc.edu [offices.austincc.edu]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 16. ehs.princeton.edu [ehs.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
